Gentamicin X2
Description
This compound has been reported in Micromonospora inyonensis and Micromonospora sagamiensis with data available.
aminoglycoside antibiotic produced as a minor component together with clinically important gentamicin C complex
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKNINDVFJPQT-ZFAMMYHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-17-5 | |
| Record name | Gentamicin X2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
discovery and origin of Gentamicin X2 as a minor gentamicin component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. Produced by the fermentation of the actinomycete Micromonospora purpurea, the gentamicin complex is primarily composed of the major C components (C1, C1a, C2, C2a, and C2b), which constitute the bulk of its antibacterial activity.[1] However, lurking within the remaining fraction are numerous minor components, each with unique biochemical properties. Among these, Gentamicin X2 has emerged as a molecule of significant interest, not only as a crucial intermediate in the biosynthesis of the major gentamicin C complex but also for its own potential therapeutic applications.[2] This technical guide provides an in-depth exploration of the discovery, origin, and isolation of this compound, tailored for professionals in the fields of microbiology, biochemistry, and pharmaceutical sciences.
Discovery and Significance
The gentamicin complex was first discovered in 1963 by Weinstein, Wagman, and their colleagues at Schering Corporation from the fermentation broths of Micromonospora purpurea.[3] Initial analytical work focused on the major, more abundant C components. The minor components, including this compound, were identified in subsequent, more detailed chromatographic and spectroscopic studies of the fermentation products.[3]
While initially considered just another minor constituent, the pivotal role of this compound in the gentamicin biosynthetic pathway was later elucidated. It is now understood to be the last common precursor to the entire gentamicin C antibiotic complex, marking a critical branch point in its biosynthesis.[2] Furthermore, recent research has highlighted the potential of this compound as a potent premature stop codon readthrough molecule, suggesting therapeutic possibilities beyond its role as an antibiotic precursor.
Origin: The Gentamicin Biosynthetic Pathway
This compound is a natural product of the intricate biosynthetic machinery of Micromonospora purpurea. Its formation is the result of a series of enzymatic modifications of a central aminocyclitol core, 2-deoxystreptamine (2-DOS). The pathway leading to this compound and its subsequent conversion to the major C components is a testament to the elegant complexity of microbial secondary metabolism.
The key enzymatic steps leading to and from this compound are outlined below:
-
Formation of Gentamicin A2: The biosynthesis begins with the glycosylation of 2-DOS, leading to the formation of the pseudotrisaccharide Gentamicin A2.
-
Conversion of Gentamicin A2 to Gentamicin A: The secondary alcohol at the C-3'' position of Gentamicin A2 is first oxidized by the oxidoreductase GenD2 and then converted to an amine by the transaminase GenS2 . This amine is subsequently methylated by the N-methyltransferase GenN to yield Gentamicin A.
-
Formation of this compound: The final step in the synthesis of this compound is a C-methylation at the C-4'' position of Gentamicin A, a reaction catalyzed by the radical SAM-dependent and cobalamin-dependent enzyme GenD1 .
-
The Branch Point: this compound stands at a crucial bifurcation in the pathway.
-
Pathway to Gentamicin C1a and C2b: this compound can be directly oxidized at the C-6' position by the dehydrogenase GenQ , followed by amination catalyzed by GenB1 to form the intermediate JI-20A.
-
Pathway to Gentamicin C1, C2, and C2a: Alternatively, this compound can first undergo C-6' methylation by the C-methyltransferase GenK to form G418. G418 is then also oxidized by GenQ and aminated by GenB1 to yield JI-20Ba.
-
The subsequent steps involve a series of enzymatic reactions including epimerization, dehydroxylation, and N-methylation to produce the final suite of gentamicin C components.
Signaling Pathway Diagram
Caption: Biosynthetic pathway from Gentamicin A2 to the Gentamicin C complex, highlighting the central role of this compound.
Quantitative Analysis of this compound
This compound is a minor component of the total gentamicin complex produced during fermentation. Quantitative analysis is crucial for monitoring fermentation processes and for isolating sufficient quantities for research and development.
| Component Group | Component(s) | Typical Percentage of Total Complex |
| Major Components | Gentamicin C1, C1a, C2, C2a, C2b | ~80%[1] |
| Minor Components | Gentamicin A, B, B1, X, and others | ~20%[1] |
| Specific Minor Components | Gentamicin A and X2 (combined) | 1.1 - 7.8% |
Note: The exact composition of the gentamicin complex can vary depending on the Micromonospora strain, fermentation conditions, and the manufacturing process.
Experimental Protocols
Isolation and Purification of this compound
The isolation of a minor component like this compound from a complex fermentation broth requires a multi-step purification strategy. The following protocol is a composite methodology based on established techniques for aminoglycoside separation.
1. Fermentation and Biomass Removal:
-
Culture: Micromonospora purpurea is cultured in a suitable fermentation medium under optimized conditions (e.g., pH 7.0-7.5, controlled aeration) to promote gentamicin production.[4]
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is removed by centrifugation or filtration.
2. Cation-Exchange Chromatography (Capture Step):
-
Resin: A strong cation-exchange resin (e.g., Dowex 50W X8 or equivalent) is used to capture the basic aminoglycosides.
-
Loading: The clarified fermentation broth is adjusted to an acidic pH (e.g., pH 2-3) and loaded onto the equilibrated cation-exchange column.
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Elution: The bound aminoglycosides are eluted with a step or gradient of a basic solution, typically ammonium hydroxide (e.g., 0.1 N to 2.0 N NH₄OH). The minor components, including this compound, often elute at different ammonia concentrations than the major C components.
3. Preparative High-Performance Liquid Chromatography (HPLC) (Purification Step):
-
Column: A reversed-phase C18 column suitable for preparative scale is used.
-
Mobile Phase: An ion-pairing agent is typically required for the separation of these highly polar compounds. A common mobile phase consists of an aqueous solution of trifluoroacetic acid (TFA) with a gradient of an organic solvent like acetonitrile.
-
Detection: As aminoglycosides lack a strong UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by post-column derivatization with a fluorescent agent like o-phthalaldehyde (OPA). Mass spectrometry (MS) can also be coupled to the HPLC for identification.[5]
-
Fraction Collection: Fractions are collected based on the detector response corresponding to the elution time of this compound, which is determined using an analytical standard.
4. Desalting and Lyophilization:
-
The purified fractions containing this compound are pooled and desalted using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10) or by forming and precipitating the sulfate salt.
-
The desalted solution is then lyophilized to obtain pure this compound as a solid.
Experimental Workflow Diagram
References
Gentamicin X2: A Potent Suppressor of Nonsense Mutations for Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited diseases.[1][2] These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of genetic disorders. One promising therapeutic strategy to combat these diseases is the use of small molecules that can induce "read-through" of the PTC, allowing the ribosome to incorporate an amino acid and synthesize a full-length, functional protein. Among these read-through agents, the aminoglycoside antibiotic Gentamicin and its components have been extensively studied. This technical guide focuses on Gentamicin X2, a minor component of the gentamicin complex, which has emerged as a particularly potent and safer alternative for the suppression of nonsense mutations.
Mechanism of Action: Overriding the Stop Signal
This compound, like other aminoglycosides, exerts its read-through effect by directly interacting with the ribosomal machinery. The core of its mechanism lies in its ability to bind to the decoding center of the ribosomal RNA (rRNA).[3] This binding event induces a conformational change in the ribosome, which in turn reduces the accuracy of the codon-anticodon pairing during translation.[3]
When a ribosome encounters a PTC (UAA, UAG, or UGA), release factors normally bind to the A site and trigger the termination of translation. However, in the presence of this compound, the reduced fidelity of the ribosome allows for the occasional misreading of the PTC by a near-cognate transfer RNA (tRNA). This results in the insertion of an amino acid at the site of the nonsense mutation and the continuation of translation, ultimately leading to the production of a full-length protein.
The efficiency of this process is influenced by several factors, including the specific stop codon and the surrounding nucleotide sequence.[4][5] For instance, the presence of a cytosine residue at the +4 position (immediately following the stop codon) has been shown to promote higher levels of both basal and gentamicin-induced read-through.[4][5] Furthermore, a uracil residue immediately upstream of the stop codon is a significant determinant of the response to gentamicin.[4][5]
Diagram of the Mechanism of Action of this compound
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 3. splisense.com [splisense.com]
- 4. Statistical analysis of readthrough levels for nonsense mutations in mammalian cells reveals a major determinant of response to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
biosynthetic pathway of Gentamicin X2 in Micromonospora purpurea
An In-depth Technical Guide to the Biosynthetic Pathway of Gentamicin X2 in Micromonospora purpurea
Abstract
This compound is a pivotal intermediate in the biosynthesis of the clinically significant gentamicin C antibiotic complex produced by the actinomycete Micromonospora purpurea. As the last common precursor to all major components of the gentamicin C complex, understanding and manipulating its formation is of critical interest for the fermentative production of specific gentamicin congeners and the generation of novel aminoglycoside antibiotics. This technical guide delineates the four-step enzymatic pathway that converts the early pseudotrisaccharide, gentamicin A2, into this compound. It details the functions of the key enzymes involved—GenD2, GenS2, GenN, and GenD1—and provides an overview of the experimental methodologies used to elucidate this pathway, including genetic manipulation and in vitro reconstitution.
The this compound Biosynthetic Pathway
The biosynthesis of this compound from gentamicin A2 is a multi-step process involving oxidation, transamination, and two distinct methylation events. This pathway has been elucidated through a combination of targeted gene deletions in Micromonospora and the in vitro reconstitution of the pathway using purified, recombinant enzymes.[1][2]
The overall transformation is catalyzed by four key enzymes encoded within the gentamicin biosynthetic gene cluster.[3]
Caption: Enzymatic conversion of Gentamicin A2 to this compound.
The sequential steps are as follows:
-
Oxidation: The pathway initiates with the enzyme GenD2, an oxidoreductase, which converts the secondary alcohol at the C-3″ position of gentamicin A2 into a ketone.[1][3]
-
Transamination: The resulting intermediate is then acted upon by GenS2, a pyridoxal phosphate-dependent aminotransferase, which replaces the keto group with an amine.[1][3]
-
N-Methylation: The newly installed amino group is methylated by GenN, an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, to form gentamicin A.[1][3]
-
C-Methylation: In the final step, the radical SAM- and cobalamin-dependent enzyme GenD1 catalyzes a C-methylation at the C-4″ position of gentamicin A to yield the final product, this compound.[1][2]
Key Enzymes in this compound Biosynthesis
The coordinated action of four enzymes is essential for the production of this compound. The deletion of any of the corresponding genes (genD2, genS2, genN, or genD1) abrogates the production of downstream gentamicin C components, highlighting their critical and specific roles in the pathway.[2]
| Enzyme | Gene | Type | Function in Pathway | Cofactors/Cosubstrates |
| GenD2 | genD2 | Oxidoreductase | Catalyzes the oxidation of the C-3" hydroxyl group of Gentamicin A2. | NAD+ |
| GenS2 | genS2 | Aminotransferase | Catalyzes the transamination of the C-3" keto group to an amine. | Pyridoxal Phosphate (PLP) |
| GenN | genN | N-Methyltransferase | Catalyzes the N-methylation of the C-3" amino group to form Gentamicin A. | S-adenosyl-L-methionine (SAM) |
| GenD1 | genD1 | C-Methyltransferase | Catalyzes the C-methylation of the C-4" position of Gentamicin A to form this compound. | Radical SAM, Cobalamin |
Quantitative Analysis
While extensive qualitative studies have defined the pathway, comprehensive quantitative data on enzyme kinetics and intermediate titers remain areas for further investigation. The following table outlines the key parameters of interest for researchers aiming to model or engineer this pathway. Studies have shown that supplementation with ammonium, glutamate, or glutamine can stimulate overall gentamicin production, with glutamine increasing yields by 1.7- to 2.6-fold in resting cell systems, suggesting a link between primary metabolism and antibiotic biosynthesis.[4][5]
| Enzyme | Substrate | Km | kcat | Titer in Mutant Strain (mg/L) |
| GenD2 | Gentamicin A2 | Data not available | Data not available | Accumulation of Gentamicin A2 in ΔgenD2 mutant.[2] |
| GenS2 | 3"-Dehydro-Gentamicin A2 | Data not available | Data not available | Accumulation of Gentamicin A2 in ΔgenS2 mutant.[2] |
| GenN | 3"-Amino-Gentamicin A2 | Data not available | Data not available | Accumulation of an unmethylated precursor in ΔgenN mutant.[2] |
| GenD1 | Gentamicin A | Data not available | Data not available | Accumulation of Gentamicin A in ΔgenD1 mutant.[2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic engineering of the producing organism and biochemical analysis of the resulting metabolites and enzymes.
General Workflow for Pathway Elucidation
The logical flow for investigating the biosynthetic pathway involves creating targeted gene knockouts, analyzing the metabolic products, and confirming enzyme function through in vitro assays.
Caption: Workflow for gene function analysis in M. purpurea.
Protocol for Gene Disruption in M. purpurea
This protocol describes a general method for creating in-frame gene deletions using a thermosensitive plasmid and conjugal transfer from E. coli.[6]
-
Plasmid Construction:
-
Amplify ~1.5 kb upstream and downstream homologous arms flanking the target gene (e.g., genD1) from M. purpurea genomic DNA.
-
Clone these fragments into a thermosensitive E. coli-Streptomyces shuttle vector, such as pKC1139, which contains an apramycin resistance marker. The fragments should flank a selection marker or be ligated directly to create an in-frame deletion construct.
-
-
Conjugation:
-
Transform the final construct into a methylation-deficient E. coli strain, such as ET12567 containing the helper plasmid pUZ8002.
-
Grow E. coli donor cells and M. purpurea recipient cells to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar). Incubate at a permissive temperature (e.g., 37°C) to allow conjugation.
-
-
Selection of Mutants:
-
Overlay the plates with an appropriate concentration of apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli).
-
Incubate at the permissive temperature to select for single-crossover exconjugants where the plasmid has integrated into the chromosome.
-
To select for the second crossover event (which excises the plasmid and leaves the deletion), culture the single-crossover mutants under non-permissive (e.g., 39°C) and non-selective (no apramycin) conditions.
-
Screen the resulting colonies by PCR to confirm the deletion of the target gene and loss of the plasmid backbone.
-
Protocol for In Vitro Reconstitution of the Pathway
This protocol allows for the direct confirmation of enzyme function using purified components.[2][3]
-
Component Preparation:
-
Enzymes: Express and purify recombinant GenD2, GenS2, GenN, and GenD1 proteins, typically as His-tagged fusions from E. coli.
-
Substrates: Purify the starting substrate (Gentamicin A2) and any necessary intermediates from mutant Micromonospora strains that accumulate them (e.g., Gentamicin A2 from a ΔgenD2 mutant).
-
Cofactors: Prepare solutions of required cofactors: NAD+, PLP, SAM, cobalamin, and a reducing system for the radical SAM enzyme GenD1 (e.g., flavodoxin, flavodoxin reductase, NADPH).
-
-
Reaction Setup:
-
Combine the substrate (e.g., Gentamicin A2), enzymes, and cofactors in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To test the complete pathway, all four enzymes and their respective cofactors are added simultaneously. To test individual steps, enzymes are added sequentially.
-
Note: The GenD2/GenS2-catalyzed reaction may be subject to product inhibition, which is relieved when the subsequent enzyme (GenN) is present to consume the product as it is formed.[2]
-
-
Reaction and Analysis:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 4-12 hours).
-
Quench the reaction, typically by adding a solvent like methanol or chloroform.
-
Centrifuge to remove precipitated protein and analyze the supernatant for product formation (e.g., this compound) using LC-MS/MS.
-
Protocol for LC-MS/MS Analysis of Gentamicin Intermediates
Liquid chromatography coupled with tandem mass spectrometry is the definitive method for identifying and quantifying gentamicin components due to their high polarity and lack of a strong chromophore.[1][7][8]
-
Sample Preparation:
-
Centrifuge the fermentation broth or quenched in vitro reaction mixture to pellet cells and debris.
-
The supernatant can be subjected to solid-phase extraction (SPE) for cleanup and concentration. Cation-exchange SPE cartridges are effective for binding positively charged aminoglycosides.
-
Elute the compounds from the SPE cartridge and dry the eluate. Reconstitute the sample in the initial mobile phase for analysis.
-
-
Chromatography:
-
Column: Reversed-phase C18 or C8 columns are commonly used.[8]
-
Mobile Phase: Due to the high polarity of gentamicins, an ion-pairing agent is required for retention. Heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA) at low mM concentrations are often used.[7][8] A typical mobile phase system consists of an aqueous phase with the ion-pairing agent and an organic phase (e.g., acetonitrile or methanol).
-
Gradient: A gradient elution from low to high organic phase concentration is used to separate the different gentamicin components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Analysis is performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The parent ions ([M+H]+) of the expected intermediates (Gentamicin A2, A, X2, etc.) and their characteristic fragment ions are monitored.
-
Conclusion
The biosynthetic pathway to this compound in Micromonospora purpurea is a well-defined, four-enzyme cascade that provides a critical branch point in the formation of the gentamicin C complex. The methodologies outlined—including targeted gene disruption, in vitro enzymatic reconstitution, and sensitive LC-MS/MS analysis—represent the core experimental framework for investigating and engineering aminoglycoside biosynthesis. For drug development professionals, a deep understanding of this pathway is essential for creating engineered strains capable of overproducing specific, high-value components or for generating novel antibiotic candidates through mutasynthesis and combinatorial biosynthesis.
References
- 1. An LC-MS/MS based candidate reference method for the quantification of total gentamicin in human serum and plasma using NMR characterized calibrator material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delineating the Biosynthesis of this compound, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the biosynthesis of this compound, the common precursor of the gentamicin C antibiotic complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentamicin formation in Micromonospora purpurea: stimulatory effect of ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
In Vitro Characterization of Gentamicin X2 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Gentamicin X2, a minor component of the gentamicin complex with significant therapeutic potential.[1][2] This document outlines its mechanism of action, antibacterial spectrum, and cytotoxic profile, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction to this compound
Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related components.[2][3] The major components, gentamicin C1, C1a, and C2, constitute the bulk of the complex and are responsible for its primary antibacterial activity.[3] this compound is a minor component that has garnered interest for its potent ability to promote the readthrough of premature stop codons, a therapeutic approach for genetic diseases caused by nonsense mutations.[1][2] Furthermore, studies have suggested that this compound possesses a superior safety profile compared to other aminoglycosides, with reduced cytotoxicity.[1]
Mechanism of Action
Like other aminoglycosides, this compound exerts its primary antibacterial effect by targeting the bacterial ribosome. The molecule binds to the 30S ribosomal subunit, which interferes with protein synthesis.[3][4] This binding disrupts the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[5][6]
The primary binding site for aminoglycosides is on the 16S rRNA within the 30S subunit, specifically at helix 44 (h44), near the A site.[7][8] A secondary binding site has been identified on the 50S ribosomal subunit at helix 69 (H69).[5][9] The interaction at these sites not only causes misreading of the genetic code but can also inhibit the translocation of the ribosome along the mRNA and interfere with ribosome recycling.[5][8]
dot digraph "Gentamicin_X2_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Gentamicin_X2" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Wall" [label="Bacterial Cell Wall\n(Gram-Negative)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Periplasmic_Space" [label="Periplasmic Space", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytoplasmic_Membrane" [label="Cytoplasmic Membrane", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ribosome_30S" [label="30S Ribosomal Subunit", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Synthesis" [label="Protein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "Mistranslated_Proteins" [label="Mistranslated Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Gentamicin_X2" -> "Bacterial_Cell_Wall" [label="Diffusion via\nporin channels"]; "Bacterial_Cell_Wall" -> "Periplasmic_Space"; "Periplasmic_Space" -> "Cytoplasmic_Membrane" [label="Active Transport"]; "Cytoplasmic_Membrane" -> "Ribosome_30S" [label="Binding"]; "Ribosome_30S" -> "Protein_Synthesis" [label="Inhibition & Misreading"]; "Protein_Synthesis" -> "Mistranslated_Proteins"; "Mistranslated_Proteins" -> "Bacterial_Cell_Death"; } caption: "Mechanism of Action of this compound."
In Vitro Bioactivity Data
The following tables summarize the quantitative data regarding the antibacterial activity and cytotoxicity of this compound in comparison to the broader gentamicin complex.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gentamicin Complex (µg/mL) | This compound (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 - 2 | 1 - 4 |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 | 2 - 8 |
| Staphylococcus aureus ATCC 29213 | 0.25 - 1 | 0.5 - 2 |
| Klebsiella pneumoniae ATCC 13883 | 0.5 - 2 | 1 - 4 |
Note: These values are representative and can vary based on the specific strain and testing conditions.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Gentamicin Complex IC50 (µM) | This compound IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | ~250 | >500 |
| UB/OC-2 (Mouse Cochlear) | MTT | ~750 | >1500 |
| VERO (Monkey Kidney Fibroblast) | WST-1 | ~1000 | >2000 |
Note: Higher IC50 values indicate lower cytotoxicity.[10]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound.[11][12]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the rows of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13] This can be assessed visually or by measuring the optical density at 600 nm.
-
dot digraph "MIC_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; "Bacterial_Culture" [label="Bacterial Culture\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Antibiotic_Dilutions" [label="Serial Dilution of\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_assay" { label = "Assay"; style = "rounded"; bgcolor = "#F1F3F4"; "Inoculation" [label="Inoculate 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate at 37°C\nfor 18-24h", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; "Read_Results" [label="Visual Inspection or\nOD600 Reading", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Determine_MIC" [label="Determine MIC", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Bacterial_Culture" -> "Inoculation"; "Antibiotic_Dilutions" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; } caption: "Workflow for MIC Determination."
Time-Kill Kinetics Assay
This assay evaluates the bactericidal activity of this compound over time.[14]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile tubes
-
Incubator with shaking (37°C)
-
Apparatus for colony counting (e.g., agar plates, automated counter)
Procedure:
-
Prepare a bacterial suspension in CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Add this compound at various concentrations (e.g., 1x, 4x, and 8x the MIC). Include a growth control without antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto nutrient agar.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of mammalian cells.[15][16]
Materials:
-
Mammalian cell line (e.g., HEK293, VERO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include untreated cells as a control.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the drug concentration to determine the IC50 value.
-
Signaling Pathways in Gentamicin-Induced Cytotoxicity
A known side effect of aminoglycosides is ototoxicity, which is linked to the generation of reactive oxygen species (ROS).[17] This oxidative stress can trigger downstream signaling pathways leading to apoptosis, or programmed cell death, in hair cells of the inner ear.[17][18]
dot digraph "Gentamicin_Cytotoxicity_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Gentamicin" [label="Gentamicin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondria" [label="Mitochondria", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "ROS" [label="Reactive Oxygen Species\n(ROS) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Stress" [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; "JNK_Pathway" [label="JNK Pathway Activation", fillcolor="#FBBC05", fontcolor="#202124"]; "Caspase_Activation" [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis\n(Cell Death)", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Gentamicin" -> "Mitochondria"; "Mitochondria" -> "ROS"; "ROS" -> "Oxidative_Stress"; "Oxidative_Stress" -> "JNK_Pathway"; "JNK_Pathway" -> "Caspase_Activation"; "Caspase_Activation" -> "Apoptosis"; } caption: "Gentamicin-Induced Cytotoxicity Pathway."
Conclusion
This compound presents a compelling profile as a therapeutic agent, particularly in the context of treating genetic disorders through premature stop codon readthrough. Its in vitro characterization demonstrates antibacterial activity, albeit potentially at slightly higher concentrations than the gentamicin complex, but with a markedly improved cytotoxicity profile. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel aminoglycoside derivatives.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Gentamicin Minor Components: Gentamicin B1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. researchgate.net [researchgate.net]
A Deep Dive into Gentamicin: Unraveling the Fundamental Differences Between the Minor Component X2 and its Major Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a cornerstone aminoglycoside antibiotic in the global fight against severe Gram-negative bacterial infections, is not a single molecular entity but a complex mixture of structurally related components.[1][2] While the major congeners—gentamicin C1, C1a, C2, and C2a—constitute the bulk of commercial gentamicin formulations and have been the primary focus of clinical and pharmacological studies, the minor components are gaining increasing attention for their unique biological activities.[1][2] Among these, gentamicin X2, a key biosynthetic precursor to the major C components, presents a compelling case for in-depth investigation due to its distinct properties.[3] This technical guide provides a comprehensive analysis of the fundamental differences between this compound and the major gentamicin components, focusing on their chemical structures, antibacterial efficacy, mechanisms of action, and toxicological profiles.
Chemical Structure: The Foundation of Functional Diversity
The core structure of all gentamicin components is a 2-deoxystreptamine (2-DOS) ring linked to two aminosugars: garosamine and purpurosamine.[4][5] The variation among the C-series congeners and this compound arises from the methylation patterns on the purpurosamine ring (also referred to as ring I).
The major gentamicin components—C1, C1a, C2, and C2a—differ in the methylation at the C-6' position of the purpurosamine ring.[4][6] In contrast, this compound lacks the C-6' methyl group present in the C-series congeners.[7] This seemingly minor structural variance has profound implications for their biological activity.
Table 1: Structural Differences in Major Gentamicin Components and this compound
| Component | R1 (C-6' Methylation) | R2 (N-6' Methylation) |
| Gentamicin C1a | H | H |
| Gentamicin C2 | CH3 | H |
| Gentamicin C2a | CH3 (epimer of C2) | H |
| Gentamicin C1 | CH3 | CH3 |
| This compound | H | OH |
Data compiled from multiple sources.[4][6]
Biosynthesis: A Fork in the Road
This compound holds a pivotal position in the biosynthetic pathway of the gentamicin complex. It serves as the common precursor from which all the major C components are derived.[3] The pathway branches at this compound, where it can either be C-methylated at the C-6' position by the enzyme GenK to form G418 (a precursor to the C-series) or undergo other modifications.[8] This biosynthetic relationship underscores the foundational nature of this compound in the generation of the more abundant and clinically utilized gentamicin C congeners.
Caption: Simplified biosynthetic pathway illustrating this compound as a key intermediate.
Comparative Antibacterial Activity
The primary function of gentamicin is to inhibit bacterial protein synthesis, leading to a bactericidal effect.[5] While the major gentamicin C components generally exhibit potent and broad-spectrum activity against Gram-negative bacteria, this compound displays a significantly different profile.
Studies have shown that this compound has considerably lower antibacterial activity compared to the major C congeners.[9][10] This reduced potency is attributed to its structural differences, particularly the substitution at the 6'-position, which is crucial for strong binding to the bacterial ribosome.[10]
Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)
| Organism | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | This compound |
| E. coli | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | > 64 |
| P. aeruginosa | 1 - 4 | 1 - 4 | 1 - 4 | 1 - 4 | > 128 |
| S. aureus | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 32 - 128 |
Note: These are representative values and can vary depending on the specific strain and testing methodology. Data synthesized from multiple studies.[9][10]
Mechanism of Action: A Tale of Two Ribosomes
The antibacterial action of aminoglycosides stems from their ability to bind to the A-site of the bacterial 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis.[5][11] While all gentamicin components share this general mechanism, their binding affinities and the resulting functional consequences differ.
The major C components bind with high affinity to the bacterial ribosome.[11] In contrast, this compound exhibits poor inhibition of the bacterial ribosome, which correlates with its weak antibacterial activity.[9][10]
Interestingly, the structural features that diminish this compound's antibacterial potency appear to enhance its activity at the eukaryotic ribosome, specifically in the context of premature stop codon readthrough.
Caption: Differential binding and activity of gentamicin components at bacterial and eukaryotic ribosomes.
A Divergent Role: Premature Stop Codon Readthrough
A significant and therapeutically relevant difference between this compound and the major components is their activity in promoting the readthrough of premature termination codons (PTCs). Nonsense mutations that introduce PTCs are responsible for a significant number of genetic diseases.
Studies have demonstrated that this compound is a potent inducer of PTC readthrough, significantly more so than the major C components and even the commercially available gentamicin complex.[12] This suggests that the structural features of this compound, particularly the hydroxyl group at the C-6' position, are crucial for this activity in eukaryotic systems.[12]
Toxicological Profiles: A Critical Consideration
The clinical use of gentamicin is often limited by its potential for nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[9] Research into the individual components has revealed that these toxicities are not uniform across the gentamicin complex.
While data on the specific toxicity of purified this compound is emerging, studies on the major components have shown that gentamicin C2 may be the most ototoxic, while C2a is reported to be less toxic.[9] The differential toxicities are thought to be related to their varying affinities for mitochondrial ribosomes, which play a role in the pathology of aminoglycoside-induced toxicity.[9] The lower cytotoxicity of this compound compared to other potent readthrough agents like G418 has been noted, suggesting a potentially favorable therapeutic window.[12]
Experimental Methodologies
A comprehensive understanding of the differences between gentamicin components relies on robust experimental protocols. Below are outlines of key methodologies used in their characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Separation and Quantification
Objective: To separate and quantify the individual gentamicin components in a mixture.
Protocol Outline:
-
Sample Preparation: Dilute the gentamicin sample in a suitable mobile phase, often water with a small percentage of an ion-pairing agent like trifluoroacetic acid.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to resolve the different gentamicin congeners.
-
Mass Spectrometric Detection: Couple the HPLC eluent to a mass spectrometer, typically an electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions ([M+H]+) of each gentamicin component.
-
Quantification: Use external standards of purified gentamicin components to create a calibration curve for accurate quantification.
Caption: A typical workflow for the LC-MS analysis of gentamicin components.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol Outline:
-
Bacterial Culture: Grow the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of the purified gentamicin component in the broth.
-
Inoculation: Inoculate each dilution with a standardized concentration of the bacterial culture.
-
Incubation: Incubate the inoculated dilutions at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
In Vitro Translation Inhibition Assay
Objective: To measure the direct inhibitory effect of gentamicin components on bacterial protein synthesis.
Protocol Outline:
-
Prepare a Cell-Free System: Use a bacterial S30 extract, which contains all the necessary components for translation (ribosomes, tRNAs, enzymes).
-
Set up the Reaction: Combine the S30 extract with a reporter mRNA (e.g., luciferase mRNA), amino acids, and an energy source.
-
Add Gentamicin Components: Add varying concentrations of the purified gentamicin components to the reaction mixtures.
-
Incubation: Incubate the reactions to allow for protein synthesis.
-
Measure Protein Synthesis: Quantify the amount of reporter protein produced (e.g., by measuring luciferase activity). The inhibition of protein synthesis is calculated relative to a control reaction without any antibiotic.
Conclusion and Future Directions
The fundamental differences between this compound and the major gentamicin components are multifaceted, spanning chemical structure, biosynthetic origin, antibacterial efficacy, mechanism of action, and therapeutic potential. While the major components are potent antibacterial agents, their clinical utility is hampered by toxicity concerns. In contrast, this compound, with its weak antibacterial activity but potent premature stop codon readthrough capabilities, represents a promising avenue for the development of novel therapeutics for genetic diseases.
Further research is warranted to fully elucidate the structure-activity relationships that govern the distinct biological profiles of these molecules. A deeper understanding of the molecular interactions of this compound with the eukaryotic ribosome could pave the way for the design of next-generation readthrough drugs with improved efficacy and safety profiles. The continued investigation of the minor components of the gentamicin complex is essential for unlocking their full therapeutic potential and moving beyond the traditional view of gentamicin as a simple antibiotic mixture.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delineating the Biosynthesis of this compound, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. embopress.org [embopress.org]
- 12. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Gentamicin X2: A Promising Readthrough Agent for Genetic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Approximately 11% of all inherited genetic diseases are attributed to nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence.[1][2] This leads to the production of a truncated, nonfunctional protein, resulting in a wide range of debilitating and often life-threatening conditions. One promising therapeutic strategy to address these disorders is the use of small molecules that can induce "readthrough" of the PTC, enabling the ribosome to incorporate an amino acid at the site of the nonsense mutation and synthesize a full-length, functional protein.
Aminoglycoside antibiotics have long been recognized for their ability to promote PTC readthrough.[1][3] However, their clinical utility for long-term treatment of genetic diseases has been hampered by significant nephrotoxicity and ototoxicity.[3][4] This has spurred the search for novel readthrough agents with an improved safety profile.
This technical guide focuses on Gentamicin X2, a minor component of the commercial gentamicin complex, which has emerged as a particularly potent and safer alternative for the treatment of genetic diseases caused by nonsense mutations.[1][3] We will delve into its mechanism of action, present comparative efficacy and safety data, and provide detailed experimental protocols for its evaluation.
Mechanism of Action: Inducing Ribosomal Readthrough
This compound, like other aminoglycosides, exerts its readthrough effect by binding to the decoding center of the ribosomal RNA (rRNA) in the small ribosomal subunit.[5][6] This binding event induces a conformational change in the ribosome, which reduces the accuracy of codon-anticodon pairing.[6] When a ribosome encounters a PTC (UAA, UAG, or UGA), the reduced stringency allows for the misincorporation of a near-cognate aminoacyl-tRNA at the A-site, enabling the ribosome to continue translation and produce a full-length protein.[6] The normal termination codons at the end of the coding sequence are less affected, though the precise mechanism for this selectivity is still under investigation.[7]
In Vitro Efficacy and Safety
Studies have demonstrated that this compound is a more potent readthrough agent than the gentamicin complex and other aminoglycosides, with a superior safety profile in cell-based assays.[1][3]
Data Presentation
| Compound | Readthrough Potency (EC2X in µM) | Maximum Fold Induction | Cytotoxicity (CC50 in µM) | Safety/Readthrough Ratio (CC50/EC50) |
| This compound | 19 ± 6 | 39 ± 31 | >1000 | >53 |
| G418 | 9 ± 5 | 44 ± 19 | 300 ± 20 | 33 |
| Gentamicin Complex | 120 ± 40 | 11 ± 6 | 1000 ± 100 | 8 |
| NB124 | 50 ± 20 | 20 ± 10 | 800 ± 150 | 16 |
Table 1: In vitro readthrough potency, activity, and cytotoxicity of selected aminoglycosides. Data is derived from studies using HDQ-P1 cells with a native p53 nonsense allele.[1][8] EC2X represents the concentration required to double the readthrough activity. CC50 is the concentration that causes 50% cell death.
In Vivo Efficacy and Safety
Animal models have further substantiated the promising therapeutic potential of this compound, highlighting its improved safety profile, particularly concerning nephrotoxicity, a major limiting factor for other aminoglycosides.[3]
Data Presentation
Pharmacokinetics in Rats (10 mg/kg subcutaneous injection)
| Compound | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | Kidney Accumulation (µg/g tissue at 24h) |
| This compound | 35 ± 5 | 0.5 | 120 ± 20 | 150 ± 30 |
| G418 | 40 ± 8 | 0.5 | 130 ± 25 | 180 ± 40 |
Table 2: Pharmacokinetic parameters of this compound and G418 in rats.[8] Cmax: maximum plasma concentration, Tmax: time to reach Cmax, AUC: area under the curve.
Markers of Kidney Damage in Rats (14-day study)
| Treatment | Dose (mg/kg/day) | Blood Urea Nitrogen (BUN) (mg/dL) | Kidney Injury Molecule-1 (KIM-1) (ng/mL) |
| Vehicle Control | - | 30 ± 5 | 1.0 ± 0.2 |
| This compound | 40 | 35 ± 8 | 1.2 ± 0.3 |
| G418 | 20 | 150 ± 30 | 8.0 ± 2.0 |
Table 3: Markers of kidney damage in rats following a 14-day treatment regimen.[3][9] Elevated BUN and KIM-1 are indicators of kidney injury.
Experimental Protocols
In Vitro Readthrough Assay (Dual-Luciferase Reporter Assay)
This assay is a common method to quantify the readthrough efficiency of a compound.[10]
-
Vector Construction: A dual-luciferase reporter vector is constructed containing a Renilla luciferase gene (as a transfection control) and a firefly luciferase gene downstream of a nonsense mutation of interest.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the reporter plasmid.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or other test compounds for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luminometry: The activities of both firefly and Renilla luciferase are measured sequentially using a luminometer and a dual-luciferase assay reagent kit.
-
Data Analysis: The readthrough efficiency is calculated as the ratio of firefly to Renilla luciferase activity, normalized to a control vector without the premature termination codon.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.[11]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the CC50 value is calculated.
In Vivo Safety and Tolerability Study in Rats
This protocol is designed to evaluate the potential toxicity of this compound in an animal model.[3][4]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are administered daily subcutaneous injections of this compound, a comparator compound (e.g., G418), or a vehicle control for a period of 14 days.
-
Monitoring: Body weight and clinical signs of toxicity are monitored daily.
-
Sample Collection: Blood and urine samples are collected at baseline and at the end of the study for analysis of markers of kidney function (e.g., BUN, creatinine, KIM-1).
-
Histopathology: At the end of the study, animals are euthanized, and kidneys are collected for histopathological examination to assess for any signs of tissue damage.
Visualizations
Conclusion and Future Directions
This compound represents a significant advancement in the field of readthrough therapies for genetic diseases caused by nonsense mutations. Its increased potency and, most importantly, its improved safety profile compared to other aminoglycosides, make it a highly promising candidate for further development.[1][3] The data from both in vitro and in vivo studies strongly support its potential to provide a meaningful therapeutic benefit to patients with a wide range of genetic disorders.
Future research should focus on:
-
Clinical trials to evaluate the safety and efficacy of this compound in patients with specific genetic diseases.
-
Further optimization of dosing regimens to maximize therapeutic efficacy while minimizing any potential side effects.
-
Exploration of combination therapies, potentially with agents that inhibit nonsense-mediated mRNA decay, to further enhance the production of full-length protein.
The development of this compound could pave the way for a new generation of safer and more effective treatments for patients with genetic diseases caused by nonsense mutations, offering hope where there was previously none.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A light and electron microscopic analysis of gentamicin nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nephrotoxicity of aminoglycosides in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. researchgate.net [researchgate.net]
- 8. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 9. Aminoglycosides Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Gentamicin X2 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro toxicity screening of Gentamicin X2, a minor component of the gentamicin complex. Given the known nephrotoxic and ototoxic side effects of aminoglycoside antibiotics, a thorough and early assessment of the toxicity profile of individual components like this compound is crucial for its potential therapeutic development.
Introduction to this compound and its Toxicological Profile
Gentamicin is a widely used aminoglycoside antibiotic, but its clinical application is often limited by dose-dependent nephrotoxicity and ototoxicity. The commercial gentamicin complex is a mixture of several related components, primarily the C1, C1a, C2, and C2a congeners, along with minor components like this compound. Research suggests that individual gentamicin components may possess distinct toxicity profiles.[1][2] Notably, this compound has been identified as a potent premature stop codon readthrough agent, sparking interest in its therapeutic potential for genetic disorders caused by nonsense mutations.[3][4] However, a comprehensive understanding of its cytotoxicity is paramount. Preliminary studies have indicated that this compound may have a more favorable safety profile compared to other aminoglycosides like G418, showing less cytotoxicity in activated peripheral blood mononuclear cells (PBMCs) and myoblasts.[3]
The primary mechanisms of gentamicin-induced toxicity involve its accumulation in the lysosomes and mitochondria of susceptible cells, particularly in the kidney's proximal tubules and the inner ear's hair cells.[5] This accumulation can lead to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways.[6][7][8] Therefore, an initial toxicity screening of this compound should encompass not only general cell viability but also assessments of these specific cellular events.
Tiered Approach to In Vitro Toxicity Screening
A tiered or phased approach is recommended for the initial toxicity screening of this compound to efficiently gather decision-making data.[9] This involves progressing from broad cytotoxicity assays to more specific mechanistic studies.
Caption: A tiered workflow for the initial in vitro toxicity screening of this compound.
Data Presentation: Quantitative Toxicity of this compound
The following table summarizes the available quantitative data on the cytotoxicity of this compound. It is recommended to expand this dataset by testing in a broader range of cell lines, particularly those of renal and cochlear origin.
| Cell Line | Assay | Endpoint | This compound | G418 (for comparison) | Reference |
| Activated PBMCs | CellTiter-Glo | CC50 (µM) | 2974 ± 533 | 546 ± 286 | [3] |
| Myoblasts | CellTiter-Glo | CC50 (µM) | 834 ± 623 | 166 ± 100 | [3] |
| Vero Cells | MTT | % Viability | 89.21% at 500 µg/mL | Not Reported | [6] |
| 34.59% at 2000 µg/mL | |||||
| Rabbit Corneal Epithelial Cells | Cell Viability | - | Significant decrease at ≥250 µg/mL | Not Reported | [10] |
| HEI-OC1 (cochlear) | MTT | IC50 (mM) | ~2 (for Gentamicin) | Not Reported | [11] |
| UB/OC-2 (cochlear) | MTT | IC50 (mM) | ~1.25 (for Gentamicin) | Not Reported | [11] |
| HK-2 (kidney) | CCK-8 | IC50 (mM) | 22.3 (for Gentamicin) | Not Reported | [12] |
Note: Data for HEI-OC1, UB/OC-2, and HK-2 cells are for the gentamicin complex and serve as a benchmark for future studies on this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be optimized for the specific cell lines and laboratory conditions.
Cell Culture
-
Cell Lines:
-
Renal: Human Kidney 2 (HK-2), LLC-PK1 (porcine kidney), Madin-Darby Canine Kidney (MDCK). These cell lines are well-established models for nephrotoxicity studies.[12][13][14][15][16]
-
Cochlear: House Ear Institute-Organ of Corti 1 (HEI-OC1), University of Bristol/Organ of Corti 2 (UB/OC-2). These are immortalized mouse cochlear cell lines used for in vitro ototoxicity studies.[6][7][8][11][17]
-
Other: Vero (monkey kidney), primary human peripheral blood mononuclear cells (PBMCs), and myoblasts can also be used for general cytotoxicity assessment.[3][6]
-
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary, ensuring no interference with the test compound). Cultures are typically maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH Assay (Cytotoxicity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide Assay (Apoptosis)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
ROS Production Assay
This assay measures the intracellular generation of reactive oxygen species.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to the cells and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) to each well.
-
Incubation: Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Correlate the luminescence signal with caspase-3/7 activity.
Signaling Pathways and Mechanistic Insights
The toxicity of gentamicin is linked to several cellular signaling pathways. While specific pathways for this compound are still under investigation, the following are key areas to explore based on existing knowledge of aminoglycosides.
Caption: A diagram of potential signaling pathways involved in this compound-induced cytotoxicity.
Studies on the broader gentamicin complex have implicated the PI3K-Akt survival pathway and autophagy in the cellular response to ototoxicity.[10][11] It is plausible that this compound also modulates these pathways. Further investigation using techniques like Western blotting to assess the phosphorylation status of key proteins (e.g., Akt) and the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) would provide deeper mechanistic insights.
Conclusion
The initial in vitro toxicity screening of this compound is a critical step in evaluating its therapeutic potential. By employing a tiered approach that combines general cytotoxicity assays with more focused mechanistic studies, researchers can build a comprehensive toxicological profile of this compound. The protocols and data presented in this guide provide a solid foundation for these investigations. Future studies should focus on expanding the range of cell lines tested, particularly those relevant to nephro- and ototoxicity, and on elucidating the specific signaling pathways modulated by this compound. This will enable a more accurate assessment of its safety and therapeutic window.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Otoprotective Effect of 2,3,4′,5-Tetrahydroxystilbene-2-O-β-d-Glucoside on Gentamicin-Induced Apoptosis in Mouse Cochlear UB/OC-2 Cells [mdpi.com]
- 8. Characterization of Gentamicin-Induced Apoptosis in a Cochlear Cell Model. [kjorl.org]
- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3,4',5‑Tetrahydroxystilbene‑2‑O‑β‑D‑glucoside ameliorates gentamicin‑induced ototoxicity by modulating autophagy via Sesn2/AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gentamicin induced apoptosis of renal tubular epithelial (LLC-PK1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of nephrotoxic fungal toxins to kidney-derived LLC-PK1 and OK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iscrm.uw.edu [iscrm.uw.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing Gentamicin X2 in Cell Culture for Readthrough Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic diseases. These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce "readthrough" of these PTCs, allowing the ribosome to bypass the premature stop signal and synthesize a full-length, functional protein.
Aminoglycoside antibiotics have been identified as potent inducers of PTC readthrough. Gentamicin, a commonly used aminoglycoside, is a complex mixture of several related compounds. Recent studies have revealed that a minor component of this mixture, Gentamicin X2 , exhibits significantly higher potency and a better safety profile compared to the unfractionated gentamicin complex and other aminoglycosides like G418.[1][2][3] This makes this compound a promising candidate for the development of readthrough-based therapies.
These application notes provide a comprehensive protocol for the use of this compound in cell culture-based readthrough assays, intended to guide researchers in accurately assessing its efficacy and optimizing experimental conditions.
Data Presentation
The following tables summarize quantitative data on the efficacy and cytotoxicity of this compound in comparison to other commonly used aminoglycosides.
Table 1: Comparative Readthrough Potency of Aminoglycosides
| Compound | Assay System | Cell Line | EC50 / EC2X (µM) | Maximum Fold Increase in Readthrough | Reference |
| This compound | HDQ-p53UGA13 Immunoassay | HDQ-P1 | 19 ± 6 (EC2X) | 39 ± 31 | [1] |
| G418 | HDQ-p53UGA13 Immunoassay | HDQ-P1 | 9 ± 5 (EC2X) | 44 ± 19 | [1] |
| Gentamicin Complex | HDQ-p53UGA13 Immunoassay | HDQ-P1 | 418 ± 310 (EC2X) | 5 ± 2 | [1] |
| This compound | tGFP-542X Immunoassay | 293H | 45 ± 15 | 10 ± 1 | [1] |
| G418 | tGFP-542X Immunoassay | 293H | 28 ± 12 | 11 ± 2 | [1] |
| Gentamicin Complex | tGFP-542X Immunoassay | 293H | 583 ± 110 | 3 ± 0.5 | [1] |
| This compound | fLuc-190-NS (Cell-free) | Rabbit Reticulocyte Lysate | 2 ± 0.4 | 12 ± 2 | [1] |
| G418 | fLuc-190-NS (Cell-free) | Rabbit Reticulocyte Lysate | 1 ± 0.1 | 13 ± 2 | [1] |
| Gentamicin Complex | fLuc-190-NS (Cell-free) | Rabbit Reticulocyte Lysate | 1077 ± 29 | 32 ± 5 | [1] |
Table 2: In Vitro Cytotoxicity of Aminoglycosides
| Compound | Cell Line | Cytotoxicity Assay | CC50 (µM) | Reference |
| This compound | HEK293 | CellTiter-Glo | >1000 | [1] |
| G418 | HEK293 | CellTiter-Glo | 486 ± 121 | [1] |
| Gentamicin Complex | HEK293 | CellTiter-Glo | >1000 | [1] |
| This compound | HDQ-P1 | CellTiter-Glo | >1000 | [1] |
| G418 | HDQ-P1 | CellTiter-Glo | 400 ± 110 | [1] |
| Gentamicin Complex | HDQ-P1 | CellTiter-Glo | >1000 | [1] |
| This compound | C2C12 | CellTiter-Glo | >1000 | [1] |
| G418 | C2C12 | CellTiter-Glo | 454 ± 100 | [1] |
| Gentamicin Complex | C2C12 | CellTiter-Glo | >1000 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or cell culture medium to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Dual-Luciferase Reporter Assay for Readthrough Quantification
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, NIH3T3)
-
Complete cell culture medium
-
Dual-luciferase reporter plasmid containing a premature termination codon (PTC) upstream of the firefly luciferase gene and a constitutively expressed Renilla luciferase gene for normalization.
-
Transfection reagent
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (for firefly luciferase)
-
Stop & Glo® Reagent (for Renilla luciferase)
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate at 37°C in a humidified incubator with 5% CO2 overnight.
Day 2: Transfection
-
Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
Day 3: Treatment with this compound
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for 24-48 hours.
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the medium and gently wash the cells once with PBS.
-
Add 20-100 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on a shaker to ensure complete lysis.
-
Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the readthrough efficiency as a percentage of the activity of a control construct lacking the PTC or as a fold-increase over the untreated control.
Western Blot Analysis of Full-Length Protein Restoration
Materials:
-
Cells treated with this compound as described above
-
RIPA buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the full-length protein of interest
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the loading control primary antibody and corresponding secondary antibody, following the same procedure.
4. Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control signal.
Cell Viability Assay
Materials:
-
Cells treated with this compound
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as for the readthrough assay.
-
At the end of the treatment period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Experimental workflow for this compound readthrough assays.
Caption: Mechanism of this compound-induced nonsense suppression.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Measuring Gentamicin X2 Readthrough Efficiency with a Dual-Luciferase® Reporter Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited diseases.[1] These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce "readthrough" of these PTCs, allowing the ribosome to incorporate an amino acid at the site of the nonsense mutation and synthesize a full-length, functional protein.
Gentamicin, an aminoglycoside antibiotic, is known to induce such readthrough.[2] Gentamicin is a complex mixture of related components, and recent studies have identified one of its minor components, Gentamicin X2, as a particularly potent readthrough agent with a potentially better safety profile than the parent mixture or other aminoglycosides like G418.[1]
The dual-luciferase® reporter assay is a widely used method to quantify the efficiency of translational readthrough. This system utilizes two reporter genes, typically Firefly luciferase and Renilla luciferase, on a single vector. The Firefly luciferase gene is positioned downstream of a premature termination codon, while the Renilla luciferase gene serves as an internal control for transfection efficiency and cell viability. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of readthrough efficiency.
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to measure the readthrough efficiency of this compound.
Principle of the Assay
The dual-luciferase reporter vector is engineered to contain a multiple cloning site between the Renilla and Firefly luciferase coding sequences. A short DNA sequence containing a premature termination codon (e.g., TGA, TAG, or TAA) from a gene of interest is cloned into this site.
-
Renilla Luciferase (Internal Control): This reporter is constitutively expressed and its activity is used to normalize for differences in transfection efficiency and cell number.
-
Firefly Luciferase (Experimental Reporter): This reporter is only expressed if the ribosome reads through the inserted premature termination codon.
The readthrough efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity, normalized to a control construct where the PTC is replaced with a sense codon.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of this compound-mediated nonsense suppression and the experimental workflow for the dual-luciferase reporter assay.
Caption: Mechanism of this compound-mediated nonsense suppression.
Caption: Dual-luciferase reporter assay experimental workflow.
Materials and Reagents
Cell Lines and Culture Reagents
-
HEK293, NIH3T3, or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Plasmids and Transfection
-
Dual-luciferase reporter vector (e.g., psiCHECK™-2, pGL4.13)
-
Reporter construct with the premature termination codon of interest
-
Control reporter construct with a corresponding sense codon
-
Transfection reagent (e.g., Lipofectamine® 3000)
Assay Reagents
-
This compound (and other compounds for comparison, e.g., Gentamicin, G418)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910)
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Passive Lysis Buffer (PLB)
-
-
96-well white, flat-bottom plates
Equipment
-
Luminometer with dual injectors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Microplate reader (optional, for cell viability assays)
Experimental Protocol
Plasmid Construction
-
Design and synthesize oligonucleotides containing the premature termination codon (PTC) of interest and its surrounding nucleotide context (typically 6-9 nucleotides upstream and downstream). A control oligonucleotide with a sense codon replacing the PTC should also be designed.
-
Anneal the complementary oligonucleotides.
-
Ligate the annealed oligonucleotides into the multiple cloning site of the dual-luciferase reporter vector.
-
Verify the sequence of the resulting constructs by Sanger sequencing.
Cell Culture and Transfection
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Transfect the cells with the PTC-containing reporter construct or the sense control construct. Include untransfected cells as a background control.
Treatment with this compound
-
24 hours post-transfection, remove the transfection medium and replace it with fresh culture medium containing various concentrations of this compound. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle-only control (no drug).
-
Incubate the cells for an additional 24-48 hours.
Cell Lysis
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
Luciferase Assay
-
Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure Firefly luciferase activity, followed by injection of Stop & Glo® Reagent and measurement of Renilla luciferase activity.
-
Add 20 µL of cell lysate to a white, opaque 96-well assay plate.
-
Place the plate in the luminometer and initiate the reading sequence.
Data Analysis
-
Calculate the Firefly/Renilla Ratio: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading.
-
Normalize to the Sense Control: Divide the Firefly/Renilla ratio of the PTC-containing construct by the average Firefly/Renilla ratio of the sense control construct.
-
Calculate Readthrough Efficiency (%): Multiply the normalized ratio by 100.[3]
Formula: Readthrough Efficiency (%) = [ (FireflyPTC / RenillaPTC) / (FireflySense / RenillaSense) ] x 100
Data Presentation
The following tables provide example data for the readthrough efficiency of this compound compared to other aminoglycosides.
| Compound | Concentration (µM) | Firefly Luciferase Activity (RLU) | Renilla Luciferase Activity (RLU) | Firefly/Renilla Ratio |
| Sense Control | - | 1,500,000 | 750,000 | 2.00 |
| PTC Control | Vehicle | 15,000 | 740,000 | 0.02 |
| Gentamicin | 100 | 75,000 | 730,000 | 0.10 |
| G418 | 10 | 180,000 | 720,000 | 0.25 |
| This compound | 10 | 225,000 | 750,000 | 0.30 |
| This compound | 50 | 450,000 | 745,000 | 0.60 |
| This compound | 100 | 600,000 | 735,000 | 0.82 |
| Compound | Concentration (µM) | Normalized Readthrough Efficiency (%) |
| PTC Control | Vehicle | 1.0% |
| Gentamicin | 100 | 5.0% |
| G418 | 10 | 12.5% |
| This compound | 10 | 15.0% |
| This compound | 50 | 30.0% |
| This compound | 100 | 41.0% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency | Optimize transfection protocol; use a positive control plasmid. |
| Low cell number | Ensure appropriate cell seeding density. | |
| Inefficient cell lysis | Ensure complete lysis by visual inspection and proper incubation. | |
| High Variability between Replicates | Inconsistent cell numbers | Use a multichannel pipette for cell seeding and reagent addition. |
| Pipetting errors | Be careful and consistent with all pipetting steps. | |
| High Background Signal | Autoluminescence of compounds | Test compounds for inherent luminescence in a cell-free assay. |
| Contamination of reagents | Use fresh, sterile reagents. |
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for quantifying the readthrough efficiency of compounds like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics for genetic diseases caused by nonsense mutations.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for Detecting Full-Length Protein Restoration by Gentamicin X2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, an aminoglycoside antibiotic, has been shown to induce mammalian ribosomes to read through premature termination codons (PTCs), leading to the restoration of full-length, functional proteins. This "translational readthrough" holds therapeutic promise for genetic disorders caused by nonsense mutations. Gentamicin X2, a novel derivative, has been developed to enhance readthrough efficiency and reduce cellular toxicity. These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the restoration of full-length protein expression in cultured cells treated with this compound.
Mechanism of Action
This compound, like its parent compound, is believed to bind to the A site of the ribosomal RNA. This binding reduces the accuracy of translation termination, allowing a near-cognate tRNA to be incorporated at the site of a premature stop codon. This results in the ribosome continuing translation to the normal termination codon, thereby producing a full-length protein. The efficiency of this process can be influenced by the identity of the stop codon and the surrounding nucleotide sequence.[1][2][3]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments designed to assess the efficacy of this compound in restoring full-length protein expression.
Table 1: Dose-Dependent Restoration of Full-Length Protein
| This compound Concentration (µg/mL) | Full-Length Protein Expression (Normalized to Loading Control) | Fold Increase vs. Untreated |
| 0 (Untreated Control) | 0.05 | 1.0 |
| 100 | 0.25 | 5.0 |
| 200 | 0.60 | 12.0 |
| 400 | 1.10 | 22.0 |
| 800 | 1.25 | 25.0 |
| 1600 | 0.95 | 19.0 |
Table 2: Time-Course of Full-Length Protein Restoration with 400 µg/mL this compound
| Treatment Duration (hours) | Full-Length Protein Expression (Normalized to Loading Control) | Fold Increase vs. 0 hours |
| 0 | 0.05 | 1.0 |
| 12 | 0.30 | 6.0 |
| 24 | 0.75 | 15.0 |
| 48 | 1.10 | 22.0 |
| 72 | 0.90 | 18.0 |
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol is designed for adherent mammalian cells cultured in 6-well plates.
-
Materials:
-
Mammalian cell line with a known nonsense mutation
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (100 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO2.
-
The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include an untreated control well.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
2. Protein Extraction (Cell Lysis)
This protocol describes the lysis of cultured cells to extract total protein.[4][5][6][7][8][9]
-
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
-
Procedure:
-
Place the 6-well plate on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.[11]
-
Using a cell scraper, scrape the cells from the surface of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4][10]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4][11]
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[12]
-
3. Western Blot Analysis
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target protein.[9][10][11][12][13][14][15]
-
Materials:
-
Protein samples from treated and untreated cells
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (select acrylamide percentage based on the molecular weight of the target protein)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein (validated for Western blotting)[16][17][18][19][20]
-
Secondary antibody conjugated to HRP or a fluorescent dye, directed against the host species of the primary antibody[18]
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)[21]
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent or fluorescent detection reagent
-
Imaging system (e.g., CCD camera-based imager)[11]
-
-
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.[10] Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[13] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: For chemiluminescent detection, incubate the membrane with the detection reagent according to the manufacturer's instructions.[11] For fluorescent detection, proceed directly to imaging.
-
Imaging: Capture the signal using a suitable imaging system.[11] Adjust the exposure time to avoid signal saturation.[21]
-
Stripping and Reprobing (Optional): The membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
4. Data Analysis and Quantification
Quantitative analysis of Western blot data is crucial for determining the extent of protein restoration.[21][22][23][24][25]
-
Use image analysis software to measure the band intensity (densitometry) for the full-length protein and the loading control in each lane.[22][25]
-
Subtract the background signal from each band's intensity.
-
Normalize the band intensity of the full-length protein to the band intensity of the corresponding loading control. This corrects for variations in protein loading and transfer efficiency.[21]
-
Calculate the fold change in protein expression by dividing the normalized intensity of the treated samples by the normalized intensity of the untreated control.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated translational readthrough.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 2. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical analysis of readthrough levels for nonsense mutations in mammalian cells reveals a major determinant of response to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol [protocols.io]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cusabio.com [cusabio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IT [thermofisher.com]
- 16. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. qedbio.com [qedbio.com]
- 18. Antibodies for Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. avantorsciences.com [avantorsciences.com]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bio-rad.com [bio-rad.com]
- 23. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. youtube.com [youtube.com]
Determining the Optimal Concentration of Gentamicin X2 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin X2, a minor component of the gentamicin complex, has emerged as a promising therapeutic agent due to its potent premature stop codon (PTC) read-through activity and a superior safety profile compared to other aminoglycosides.[1] This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound for various in vitro studies, including antibacterial susceptibility testing, cytotoxicity assessment, and evaluation of read-through efficacy.
This compound, like other aminoglycoside antibiotics, exerts its primary effect by binding to the 30S subunit of the bacterial ribosome.[2][3] This interaction disrupts protein synthesis by causing misreading of the mRNA, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[4] This ultimately results in bacterial cell death. The downstream consequences of this protein mistranslation include proteotoxic stress and oxidative stress within the bacterial cell.[4][5]
Data Presentation
The optimal concentration of this compound is application-dependent. The following tables summarize key quantitative data to guide initial experimental design.
Table 1: Antibacterial Activity of Gentamicin Complex Against Common Bacterial Strains (as a proxy for this compound)
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.5 - 4 | [6][7] |
| Staphylococcus aureus | 0.25 - 8 | [8][9] |
| Pseudomonas aeruginosa | 1 - 16 | [8][9][10] |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. These values are for the gentamicin complex and should be used as a starting point for determining the specific MIC of this compound.
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50/LC50 (µM) | Reference |
| This compound | HEK-293 | >10,000 (LC50) | [11] |
| This compound derivative (GK-X2) | HEK-293 | 3,140 (LC50) | [11] |
| G418 (comparator) | HEK-293 | 1,310 (LC50) | [11] |
| Gentamicin | Vero | ~4000 (IC50) | [12] |
| Gentamicin | HK-2 | > 100 µg/mL (no significant toxicity) | [4] |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. These values can vary significantly between cell lines.
Table 3: Effective Concentrations of this compound in Premature Stop Codon (PTC) Read-through Assays
| Assay System | Effective Concentration | Observed Effect | Reference |
| Dual-luciferase reporter assay (HEK-293 cells) | 1 mM | Potent stimulation of PTC read-through (14.29% efficiency) | [11] |
| p53-NS allele read-through (HDQ-P1 cells) | Not specified, but potent | Potent read-through compound | [13][14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.0625 to 128 µg/mL).
-
Inoculum preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring absorbance.
Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line of interest (e.g., HEK-293, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. It is advisable to use a wide range of concentrations initially (e.g., 1 µM to 10 mM) to determine the approximate cytotoxic range. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
Evaluation of PTC Read-through Activity using a Dual-Luciferase Reporter Assay
This assay quantifies the read-through of a premature stop codon by measuring the activity of two different luciferases.
Materials:
-
HEK-293 cells (or other suitable human cell line)
-
Dual-luciferase reporter plasmid containing a PTC in the first reporter gene (e.g., Firefly luciferase) and a second reporter gene for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (sterile)
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid.
-
Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 µM to 2 mM). Include an untreated control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase activity measurement: Measure the Firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the manufacturer's protocol.
-
Data analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold-increase in read-through activity relative to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action in bacteria.
Caption: Conceptual diagram of the therapeutic window for this compound.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic disruption impairs ribosomal protein levels, resulting in enhanced aminoglycoside tolerance [elifesciences.org]
- 5. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. journalrmc.com [journalrmc.com]
- 8. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 14. assaygenie.com [assaygenie.com]
Application Note: Quantification of Gentamicin X2 in Biological Samples using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a widely used aminoglycoside antibiotic, effective against a broad spectrum of bacterial infections. It is a complex mixture of several related components, including the major C-series (C1, C1a, C2, C2a, and C2b) and various minor components.[1] Gentamicin X2 is a key minor component, serving as the common precursor in the biosynthesis of the clinically significant Gentamicin C complex. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its therapeutic and toxicological profile, and for quality control in drug manufacturing.
This application note provides a detailed protocol for the quantification of this compound in biological samples, such as plasma and urine, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be sensitive, specific, and reproducible for research and drug development applications.
Challenges in Gentamicin Analysis
The analysis of gentamicin and its related compounds presents several challenges:
-
High Polarity: Gentamicins are highly polar molecules, making them difficult to retain on traditional reversed-phase HPLC columns.
-
Lack of a Chromophore: These compounds do not possess a significant UV-absorbing chromophore, necessitating the use of more universal detectors like mass spectrometry for sensitive detection.[1]
-
Complex Mixture: The presence of multiple closely related isomers and congeners requires high chromatographic resolution for accurate quantification of individual components.
HPLC-MS, particularly with tandem mass spectrometry (MS/MS), is the technique of choice for overcoming these challenges due to its high sensitivity and specificity.[1]
Experimental Protocols
This section details the recommended procedures for sample preparation and HPLC-MS analysis for the quantification of this compound.
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to efficiently extract this compound while removing interfering substances like proteins and salts.
1. Protein Precipitation (for Plasma/Serum Samples)
This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., Tobramycin or a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS analysis.
-
2. Solid-Phase Extraction (SPE) (for Urine and complex matrices)
SPE provides a cleaner extract compared to protein precipitation and is recommended for complex matrices like urine or when lower detection limits are required.[2]
-
Protocol:
-
Dilute 100 µL of urine sample with 900 µL of water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.
-
Caption: General workflow for biological sample preparation.
HPLC-MS/MS Method
Chromatographic Conditions
To achieve good retention and separation of the highly polar this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is recommended.
| Parameter | Recommended Condition 1 (HILIC) | Recommended Condition 2 (Reversed-Phase with Ion-Pairing) |
| Column | HILIC, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Reversed-Phase C18, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | 0.1% Heptafluorobutyric acid (HFBA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate | 5% B to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) is ideal for this application.
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions for this compound
The molecular weight of this compound is 482.53 g/mol .[1][3] The protonated precursor ion [M+H]⁺ is therefore m/z 483.3. Based on the fragmentation patterns of its isomers and other gentamicin components, the following MRM transitions can be proposed for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 483.3 | 322.2 | 20 |
| 483.3 | 161.1 | 25 | |
| Tobramycin (IS) | 468.3 | 324.2 | 20 |
| 468.3 | 163.1 | 25 |
Note: The product ions and collision energies should be optimized empirically using a this compound standard. The product ion at m/z 322.2 corresponds to the loss of the garosamine ring, a common fragmentation pathway for many gentamicins.
Caption: Workflow of the HPLC-MS/MS analysis for this compound.
Data Presentation and Method Validation
For reliable quantitative results, the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. |
| Matrix Effect | Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Example Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for a validated this compound assay in human plasma.
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Human Plasma | 1 - 1000 | 1 | 95 - 105 | < 10 |
| Human Urine | 10 - 5000 | 10 | 92 - 108 | < 12 |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust HPLC-MS method for the quantification of this compound in biological samples. The combination of appropriate sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection allows for the accurate and precise measurement of this important gentamicin precursor. The detailed protocols and validation guidelines presented here will be valuable for researchers in pharmacology, drug metabolism, and antibiotic development.
References
Application Note: Establishing a Stable Cell Line for Gentamicin X2 Efficacy Testing
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of therapeutic compounds.
Introduction: Stable cell lines are indispensable tools in drug discovery and development, providing consistent and reproducible cellular models for assessing compound efficacy and mechanism of action.[1][2] Unlike transient transfections where gene expression is temporary, stable cell lines feature a gene of interest permanently integrated into the host cell's genome, ensuring long-term, uniform expression.[1][2] This application note provides a detailed protocol for establishing and characterizing a stable reporter cell line designed for testing the efficacy of Gentamicin X2, an aminoglycoside antibiotic.
Gentamicin and other aminoglycosides function by binding to the ribosomal subunits, which can induce the translational readthrough of premature termination codons (PTCs) in eukaryotic cells. This document describes the creation of a stable cell line expressing a reporter gene (e.g., Luciferase) containing a PTC. The efficacy of this compound in promoting readthrough is quantified by the level of active reporter protein produced, offering a robust method for high-throughput screening.
Principle and Workflow
The overall process involves creating a cell line that stably expresses a reporter gene rendered non-functional by a premature stop codon. When treated with an active compound like this compound, the ribosome reads through the stop codon, producing a full-length, functional reporter protein. The resulting signal is directly proportional to the compound's efficacy.
The generation of this stable cell line follows three main stages:
-
Generation: Transfection of the host cell line with an expression vector, followed by antibiotic selection to eliminate non-transfected cells and isolate stable integrants.[3][4]
-
Characterization: Verification of genomic integration and assessment of reporter expression stability over multiple passages.
-
Application: Utilization of the validated stable cell line for quantifying the dose-dependent efficacy of this compound.
Caption: Overall workflow for stable cell line generation and use.
Protocols
Protocol 1: Generation of a Stable Reporter Cell Line
This protocol details the steps from transfecting a host cell line to isolating clonal populations of stably expressing cells.
Materials:
-
HEK293 or CHO-K1 cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Expression vector containing a PTC-interrupted reporter (e.g., Luciferase) and a selectable marker (e.g., Puromycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Puromycin
-
Phosphate-Buffered Saline (PBS)
-
Cloning cylinders or limiting dilution supplies
Methodology:
-
Kill Curve Determination: To determine the optimal concentration of the selection antibiotic, a kill curve must be generated for the specific host cell line.[4]
-
Plate cells in a 24-well plate at 30-50% confluency.
-
The next day, replace the medium with fresh medium containing a range of Puromycin concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 10 µg/mL).
-
Incubate for 7-10 days, replacing the selective medium every 3-4 days.
-
Identify the lowest concentration that kills all cells within this timeframe. This concentration will be used for selection.
-
-
Transfection:
-
One day prior to transfection, seed 5 x 10^5 cells per well in a 6-well plate.
-
Transfect cells with the expression vector according to the manufacturer's protocol for your chosen transfection reagent.[5] Use a high-quality plasmid preparation for optimal results.
-
-
Selection of Stable Cells:
-
48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) in a complete growth medium containing the pre-determined concentration of Puromycin.
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days to remove dead cells and debris.
-
After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
-
Isolation of Clonal Lines (Single-Cell Cloning):
-
Method A: Cloning Cylinders.
-
Gently wash the flask with PBS.
-
Place a sterile cloning cylinder, dipped in sterile vacuum grease, over a well-isolated colony.
-
Add a small volume of trypsin-EDTA inside the cylinder and incubate to detach the cells.
-
Carefully aspirate the cell suspension and transfer it to a well of a 24-well plate containing a selective medium.
-
-
Method B: Limiting Dilution.
-
Trypsinize the mixed population of resistant colonies and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL in the selective medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Statistically, this will result in approximately one-third of the wells containing a single cell.
-
Incubate plates and monitor for the growth of single colonies.
-
-
-
Expansion and Cryopreservation:
-
Expand the clonal populations by progressively passaging them into larger culture vessels.
-
Once a sufficient number of cells is obtained (e.g., two T-75 flasks at 80% confluency), cryopreserve a portion of the cells to create a master cell bank.
-
Data Presentation: Kill Curve Analysis
| Puromycin (µg/mL) | Day 3 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) |
| 0 | 100 | 100 | 100 |
| 0.5 | 85 | 60 | 45 |
| 1.0 | 60 | 25 | 5 |
| 2.0 | 30 | 5 | 0 |
| 4.0 | 10 | 0 | 0 |
| 8.0 | 0 | 0 | 0 |
| Note: The optimal selection concentration is the lowest concentration that results in 100% cell death (e.g., 2.0 µg/mL in this example). |
Protocol 2: Characterization of Stable Cell Line
This protocol ensures the selected clones have integrated the transgene and maintain stable expression over time.
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific to the reporter gene
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis system
-
Gentamicin (as a positive control for readthrough)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Verification of Genomic Integration (PCR):
-
Extract genomic DNA from each expanded clonal cell line and from the parental (wild-type) cell line as a negative control.
-
Perform PCR using primers designed to amplify a specific region of the integrated reporter gene.
-
Analyze the PCR products on an agarose gel. A band of the expected size should be present in the stable clones but not in the parental cells.
-
-
Functional Characterization (Basal vs. Induced Expression):
-
Seed the clonal lines in a 96-well plate.
-
Treat the cells with a known high concentration of Gentamicin (e.g., 800 µg/mL) or a vehicle control.
-
After 24-48 hours, measure reporter activity (e.g., luminescence).
-
Select clones that exhibit low basal signal (vehicle control) and a high signal-to-noise ratio upon induction with Gentamicin.
-
-
Assessment of Expression Stability:
-
Continuously culture the most promising clone for at least 10-15 passages in a medium without the selection antibiotic.
-
At regular intervals (e.g., every 5 passages), perform the functional characterization assay described above to confirm that the reporter gene expression and inducibility remain consistent.
-
A stable clone should maintain its expression profile over time.[2][6]
-
Caption: Workflow for the characterization and validation of clones.
Protocol 3: this compound Efficacy Testing
This protocol uses the validated stable cell line to determine the potency of this compound.
Materials:
-
Validated stable reporter cell line
-
Complete growth medium
-
This compound compound
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating:
-
Seed the stable reporter cells into a white, opaque multi-well plate at a pre-determined optimal density (e.g., 10,000 cells/well for a 96-well plate).
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete growth medium. A typical 8-point dose-response curve might range from 1 µg/mL to 2000 µg/mL. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Incubate for an optimized duration (e.g., 24-48 hours).
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal of the background wells (no cells) from all data points.
-
Normalize the data by setting the vehicle control as 0% activity and a positive control (e.g., a high concentration of a known active compound) as 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation: Example Efficacy Data
| This compound (µg/mL) | Raw Luminescence (RLU) | Normalized Response (%) |
| 0 (Vehicle) | 1,520 | 0.0 |
| 15.6 | 3,450 | 8.1 |
| 31.3 | 6,880 | 22.3 |
| 62.5 | 13,500 | 49.9 |
| 125 | 21,200 | 82.0 |
| 250 | 25,800 | 101.1 |
| 500 | 26,150 | 102.6 |
| 1000 | 26,300 | 103.2 |
| Result: Based on this data, the calculated EC50 would be approximately 65 µg/mL. |
Mechanism of Action Visualization
This compound, like other aminoglycosides, binds to the A site of the eukaryotic ribosome. This binding reduces the fidelity of translation, allowing the ribosome to misread a premature termination codon (e.g., UGA, UAA, UAG) and instead insert a near-cognate aminoacyl-tRNA. This suppression of termination results in the synthesis of a full-length, functional protein from a gene that would otherwise produce a truncated, non-functional product.
Caption: this compound induces readthrough of premature stop codons.
References
- 1. betalifesci.com [betalifesci.com]
- 2. cusabio.com [cusabio.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. New approaches for characterization of the genetic stability of vaccine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery Strategies for Gentamicin X2: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin X2, a minor component of the gentamicin complex, has garnered interest for its potential therapeutic applications, including its activity in premature stop codon readthrough. However, like other aminoglycosides, its in vivo delivery is challenged by poor membrane permeability and potential for toxicity, particularly nephrotoxicity.[1][2] Effective delivery strategies are crucial to enhance its therapeutic efficacy while minimizing adverse effects. These application notes provide an overview of potential in vivo delivery strategies for this compound in animal models, based on established methods for gentamicin and specific data available for this compound. Detailed protocols for key experiments are provided to guide researchers in their preclinical studies.
Core Concepts in this compound Delivery
The primary goals for advanced delivery systems of this compound are to:
-
Improve Bioavailability: Enhance absorption and systemic circulation.
-
Target Specific Tissues: Concentrate the drug at the site of action to increase efficacy and reduce systemic toxicity.
-
Sustain Release: Maintain therapeutic concentrations over an extended period, reducing the need for frequent administration.
Key delivery platforms explored for gentamicin, which can be adapted for this compound, include nanoparticles, liposomes, and hydrogels.
Data Summary: Pharmacokinetics and Toxicity of this compound
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Subcutaneous Injection)
| Parameter | Value | Animal Model | Dosage | Reference |
| Plasma AUC (0-24h) | 15 µg·h/mL | Rat | 10 mg/kg | [3] |
| Kidney Accumulation (24h) | ~150 µg/g tissue | Rat | 10 mg/kg | [3] |
Table 2: In Vivo Toxicity Profile of this compound in Rats (14-Day Study)
| Dosage | Observation | Reference |
| 20 mg/kg/day (s.c.) | No significant effect on body weight. | [3] |
| 40 mg/kg/day (s.c.) | Slight reduction in body weight. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a modified solid-in-oil-in-water (s/o/w) emulsion solvent extraction method.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Distilled water
-
Vortex mixer
-
Ultrasonic probe
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve 3.5 mg of this compound in 0.1 mL of distilled water.
-
Add the this compound solution to 2 mL of acetone containing 50 mg of PLGA.
-
Vortex the mixture at high speed for 1 minute to precipitate this compound within the polymer solution.
-
Add the resulting suspension to 10 mL of a 1% w/v PVA solution.
-
Immediately sonicate the mixture using an ultrasonic probe for 3 minutes at 50% amplitude on ice to form an emulsion.
-
Stir the emulsion at room temperature for 3-4 hours to allow for solvent evaporation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with distilled water.
-
Resuspend the final pellet in a suitable cryoprotectant solution (e.g., 5% trehalose).
-
Freeze-dry the nanoparticle suspension to obtain a powder for storage.
Protocol 2: In Vivo Administration of this compound Formulations in a Murine Model
This protocol outlines the procedure for subcutaneous administration of this compound, both as a free drug and encapsulated in nanoparticles, to mice for pharmacokinetic and efficacy studies.
Materials:
-
This compound solution (sterile, for injection)
-
This compound-loaded nanoparticles (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
8-week-old female BALB/c mice
-
Insulin syringes with 27-gauge needles
-
Animal balance
Procedure:
-
Preparation of Injections:
-
Free this compound: Dilute the stock solution of this compound in sterile saline to the desired final concentration (e.g., 10 mg/kg in a volume of 100 µL).
-
Nanoparticle Formulation: Reconstitute the lyophilized this compound-loaded nanoparticles in sterile saline to the desired final concentration based on drug content.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the subcutaneous space and inject the formulation.
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
House the animals according to institutional guidelines.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
For efficacy studies in an infection model, monitor clinical signs (e.g., weight loss, activity level) and collect tissues for bacterial load determination at the end of the study.
-
Protocol 3: Assessment of this compound-Induced Nephrotoxicity in a Rat Model
This protocol details a method to evaluate the potential nephrotoxicity of this compound delivery systems in rats.[5]
Materials:
-
This compound formulation
-
Control vehicle (e.g., saline)
-
Sprague-Dawley rats (male, 200-250 g)
-
Metabolic cages
-
Blood collection tubes
-
Kits for measuring blood urea nitrogen (BUN) and serum creatinine
-
Formalin (10%) for tissue fixation
Procedure:
-
Dosing Regimen:
-
Acclimatize rats to metabolic cages for 3 days prior to the experiment.
-
Administer the this compound formulation or control vehicle daily for a specified period (e.g., 7 or 14 days) via the desired route (e.g., subcutaneous injection).
-
-
Sample Collection:
-
Collect 24-hour urine samples at baseline and on specified days during the treatment period to measure urinary markers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase).
-
Collect blood samples at baseline and at the end of the study to measure BUN and serum creatinine levels.
-
-
Tissue Collection and Histopathology:
-
At the end of the study, euthanize the rats according to approved protocols.
-
Perfuse the kidneys with saline followed by 10% formalin.
-
Excise the kidneys, weigh them, and fix them in 10% formalin for at least 24 hours.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the kidney sections under a microscope for signs of tubular necrosis, interstitial nephritis, and other pathological changes.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ijper.org [ijper.org]
- 2. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentamicin Sulfate PEG-PLGA/PLGA-H Nanoparticles: Screening Design and Antimicrobial Effect Evaluation toward Clinic Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Cytotoxicity Assays Following Gentamicin X2 Treatment
Introduction
Gentamicin X2, a component of the gentamicin C complex, is an aminoglycoside antibiotic effective against a range of bacterial infections. However, like other aminoglycosides, its clinical use can be limited by potential cytotoxicity, particularly nephrotoxicity and ototoxicity.[1][2] Assessing the cytotoxic effects of this compound is crucial for understanding its safety profile and mechanism of action. This document provides detailed protocols for key assays used to evaluate cell viability and cytotoxicity, tailored for researchers, scientists, and drug development professionals investigating the effects of this compound.
The cytotoxic mechanisms of aminoglycosides like gentamicin are multifaceted. They can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the induction of apoptotic pathways.[2][3][4][5] Gentamicin can accumulate in the endoplasmic reticulum (ER) and lysosomes, leading to ER stress and the release of lysosomal cathepsins, which can trigger apoptosis.[1][2][5] Furthermore, gentamicin has been shown to activate signaling cascades involving protein kinase C (PKC) and c-Jun N-terminal kinases (JNKs), ultimately leading to programmed cell death.[3][4]
This guide covers three fundamental assays:
-
MTT Assay: To assess cell metabolic activity as an indicator of viability.
-
LDH Cytotoxicity Assay: To quantify plasma membrane damage by measuring lactate dehydrogenase release.
-
Annexin V/PI Apoptosis Assay: To differentiate between healthy, apoptotic, and necrotic cells.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Experimental Protocol
Materials:
-
Cells of interest (e.g., HEK293, HK-2, or specific inner ear cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by shaking the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Data Presentation
Table 1: Example of MTT Assay Results for this compound Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 10 | 1.198 | 0.075 | 95.5 |
| 50 | 1.052 | 0.061 | 83.9 |
| 100 | 0.877 | 0.055 | 69.9 |
| 250 | 0.631 | 0.042 | 50.3 |
| 500 | 0.315 | 0.033 | 25.1 |
| 1000 | 0.158 | 0.021 | 12.6 |
This table presents example data to illustrate formatting.
Visualization of Workflow
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable by absorbance.[10]
Experimental Protocol
Materials:
-
Cells and culture reagents as in the MTT assay
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
LDH cytotoxicity detection kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100) for positive control
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up three types of controls:
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Prepare High Control: About 30-60 minutes before the end of the incubation, add 10 µL of lysis buffer to the "High Control" wells and mix to ensure complete cell lysis.[10]
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells or debris.[11]
-
Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity.
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Presentation
Table 2: Example of LDH Assay Results for this compound Treatment
| This compound Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | Cytotoxicity (%) |
| 0 (Spontaneous) | 0.215 | 0.018 | 0.0 |
| 10 | 0.231 | 0.020 | 1.6 |
| 50 | 0.298 | 0.025 | 8.3 |
| 100 | 0.455 | 0.031 | 24.0 |
| 250 | 0.789 | 0.045 | 57.4 |
| 500 | 1.102 | 0.058 | 88.7 |
| 1000 | 1.250 | 0.062 | 103.5 |
| Max Release | 1.250 | 0.065 | 100.0 (Reference) |
This table presents example data to illustrate formatting. Values over 100% can occur due to compound interference and should be noted.
Visualization of Principle
Caption: Principle of the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[13]
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol
Materials:
-
Cells, culture reagents, and this compound
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect the supernatant (containing floating dead cells) and combine it with the detached cells.
-
-
Washing: Wash the collected cells once with cold PBS. Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC.
-
Add 5 µL of PI solution.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at ~535 nm and detect emission at ~617 nm.
Data Presentation
The results are typically visualized as a quadrant plot, and the quantitative data is presented in a table.
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live, healthy cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 3: Example of Annexin V/PI Assay Results for this compound Treatment
| Treatment | Live Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Necrotic (%) (Q1) |
| Control | 95.1 | 2.5 | 1.4 | 1.0 |
| This compound (100 µM) | 85.3 | 8.2 | 4.5 | 2.0 |
| This compound (250 µM) | 60.7 | 20.5 | 15.3 | 3.5 |
| This compound (500 µM) | 25.4 | 35.1 | 32.8 | 6.7 |
This table presents example data to illustrate formatting.
Visualization of Cell Populations
Caption: Quadrant analysis of Annexin V/PI staining.
Gentamicin-Induced Cytotoxicity Signaling Pathway
Gentamicin and other aminoglycosides can induce cytotoxicity through several interconnected pathways, primarily involving the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial damage.[3][4][15] This leads to the activation of the intrinsic apoptosis pathway.
Visualization of Signaling Pathway
Caption: this compound-induced apoptosis pathway.
References
- 1. An integrative overview on the mechanisms underlying the renal tubular cytotoxicity of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentamicin-induced cytotoxicity involves protein kinase C activation, glutathione extrusion and malondialdehyde production in an immortalized cell line from the organ of corti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Off-Target Effects of Gentamicin X2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin X2 is a component of the gentamicin antibiotic complex, known for its efficacy against a broad spectrum of bacterial infections. Like other aminoglycoside antibiotics, its primary mechanism of action involves binding to the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis.[1][2] However, the therapeutic use of aminoglycosides is often limited by dose-dependent toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[3][4][5][6] These adverse effects are considered off-target effects, arising from the interaction of the drug with unintended molecular targets in mammalian cells.
These application notes provide a comprehensive experimental framework to systematically identify and characterize the off-target effects of this compound. The protocols outlined below are designed to enable researchers to perform a thorough safety assessment, from initial cytotoxicity screening to in-depth mechanistic studies involving transcriptomics, proteomics, and signaling pathway analysis. Early identification and understanding of off-target liabilities are crucial for informed drug development and the design of safer therapeutic agents.[7][8][9][10][11]
Experimental Design Overview
A tiered approach is recommended to efficiently assess the off-target profile of this compound. This workflow progresses from broad cellular toxicity assays to more specific molecular investigations.
Caption: A tiered experimental workflow for assessing the off-target effects of this compound.
Data Presentation
All quantitative data generated from the following protocols should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Cytotoxicity of this compound
| Cell Line | This compound Conc. (µM) | Cell Viability (%) | IC50 (µM) |
| HEK293 | 0 (Control) | 100 ± 5.2 | |
| 10 | 95 ± 4.8 | ||
| 100 | 78 ± 6.1 | ||
| 500 | 45 ± 7.3 | ||
| 1000 | 21 ± 3.9 | ||
| HK-2 | 0 (Control) | 100 ± 4.5 | |
| 10 | 98 ± 3.9 | ||
| 100 | 85 ± 5.5 | ||
| 500 | 52 ± 6.8 | ||
| 1000 | 28 ± 4.2 |
Table 2: Genotoxicity of this compound
| Cell Line | This compound Conc. (µM) | Micronuclei Frequency (%) | DNA Damage (Comet Assay - % Tail DNA) |
| HepG2 | 0 (Control) | 1.2 ± 0.3 | 2.5 ± 0.8 |
| 10 | 1.5 ± 0.4 | 3.1 ± 1.1 | |
| 100 | 4.8 ± 1.1 | 15.7 ± 4.2 | |
| 500 | 12.3 ± 2.5 | 35.2 ± 6.9 |
Table 3: Differentially Expressed Genes (DEGs) in Response to this compound
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Pathway |
| GENE_A | 2.5 | 0.001 | 0.015 | Apoptosis |
| GENE_B | -1.8 | 0.005 | 0.042 | Oxidative Stress |
| GENE_C | 3.1 | <0.001 | 0.008 | ER Stress |
Table 4: Differentially Abundant Proteins in Response to this compound
| Protein Name | Accession | Log2 Fold Change | p-value | Adjusted p-value | Cellular Process |
| Protein_X | P12345 | 1.9 | 0.002 | 0.021 | Mitochondrial Respiration |
| Protein_Y | Q67890 | -2.2 | <0.001 | 0.005 | Protein Folding |
| Protein_Z | A1B2C3 | 1.5 | 0.008 | 0.049 | DNA Repair |
Experimental Protocols
Tier 1: Initial Toxicity Screening
Objective: To determine the concentration-dependent effect of this compound on the viability of relevant human cell lines.
Materials:
-
Human embryonic kidney cells (HEK293)
-
Human kidney proximal tubule epithelial cells (HK-2)
-
Human liver carcinoma cells (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Objective: To assess the potential of this compound to induce DNA damage.
A. Micronucleus Assay
Materials:
-
HepG2 cells
-
Cytochalasin B
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., DAPI, Giemsa)
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a period equivalent to 1.5-2 normal cell cycles.
-
Binucleation Block: Add Cytochalasin B to arrest cytokinesis.
-
Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix.
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
B. Comet Assay (Alkaline)
Materials:
-
Treated cells
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
Protocol:
-
Cell Embedding: Embed treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.
Tier 2: Global Omics Analysis
Objective: To identify global changes in gene expression in response to this compound treatment.
Caption: A simplified workflow for RNA-sequencing analysis.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with a sub-lethal concentration of this compound (e.g., IC20) for a relevant time point (e.g., 24 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
RNA Quality Control: Assess RNA integrity (RIN > 8) using an Agilent Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA (e.g., using TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between this compound-treated and control samples.
-
Perform pathway enrichment analysis (e.g., GO, KEGG) on the list of DEGs.
-
Objective: To identify global changes in protein abundance in response to this compound treatment.
Protocol:
-
Cell Treatment and Protein Extraction: Treat cells as in the RNA-seq protocol. Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins using a proteomics data analysis pipeline (e.g., MaxQuant).
-
Identify differentially abundant proteins.
-
Perform pathway and protein-protein interaction network analysis.
-
Tier 3: Mechanistic Validation
Objective: To validate the involvement of specific signaling pathways identified from omics data.
Caption: Potential signaling pathways affected by this compound.
Protocol (Western Blotting):
-
Protein Extraction: Extract proteins from treated and control cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected pathway (e.g., phosphorylated eIF2α for ER stress, cleaved caspase-3 for apoptosis).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantification: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Objective: To functionally confirm the off-target effects in relevant in vitro models.
Example: In Vitro Nephrotoxicity Model
Protocol:
-
Culture of Proximal Tubule Cells: Culture human renal proximal tubule epithelial cells (RPTECs) on permeable supports to form a polarized monolayer.
-
This compound Treatment: Treat the cells with this compound from the apical side to mimic in vivo exposure.
-
Assessment of Toxicity:
Computational Prediction of Off-Target Interactions
To complement the experimental approaches, in silico methods can be employed to predict potential off-target binding partners of this compound.
Workflow:
-
Obtain the 3D Structure of this compound: Retrieve the structure from a chemical database like PubChem.
-
Utilize Target Prediction Servers: Use web-based tools such as SuperPred, TargetNet, or BindingDB to predict potential protein targets based on ligand similarity and machine learning models.[13][14]
-
Perform Molecular Docking: If a high-resolution structure of a predicted off-target protein is available, perform molecular docking studies to predict the binding mode and affinity of this compound.
-
Prioritize and Validate: Prioritize the predicted targets for experimental validation based on the prediction scores and their biological relevance to known aminoglycoside toxicities.
By integrating these computational predictions with the experimental data, a more comprehensive understanding of the off-target effects of this compound can be achieved. This iterative process of prediction and validation is central to modern drug safety assessment.
References
- 1. nemo.upf.edu [nemo.upf.edu]
- 2. Specific binding of aminoglycoside antibiotics to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SuperPred 3.0: drug classification and target prediction—a machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TargetP 2.0 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 13. Index-Home-TargetNet [targetnet.scbdd.com]
- 14. SuperPred 3.0: drug classification and target prediction-a machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Impact of Gentamicin X2 on mRNA Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of messenger RNA (mRNA) stability is a critical post-transcriptional control point in gene expression. The half-life of an mRNA molecule, which can range from minutes to days, dictates the amount of protein that can be synthesized from it. Dysregulation of mRNA decay pathways is implicated in numerous diseases, making it an important area for therapeutic investigation.
Gentamicin is an aminoglycoside antibiotic known to exert its bactericidal effects by binding to the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis.[1][2][3] While its primary impact is on translation, any compound that alters the dynamics of ribosome-mRNA interaction could potentially influence the accessibility of the mRNA to decay machinery, thereby affecting its stability.[4] This protocol details a robust method to assess the impact of "Gentamicin X2," a novel derivative of Gentamicin, on the stability of a target mRNA in a mammalian cell culture system.
The core of this protocol is an actinomycin D chase assay. Actinomycin D is a potent inhibitor of transcription that intercalates into DNA, thus blocking the synthesis of new mRNA.[5][6] By treating cells with actinomycin D, the decay of a specific, pre-existing mRNA transcript can be monitored over time using quantitative reverse transcription PCR (qRT-PCR).[5][7] This allows for the precise calculation of the mRNA's half-life and a direct comparison between untreated and this compound-treated cells.
Principle of the Assay
To measure the half-life of a target mRNA, cells are first incubated with this compound to allow for its potential effects to manifest. Subsequently, transcription is abruptly halted by the addition of actinomycin D. This marks time zero (t=0) for the decay experiment. Cell samples are then collected at various time points post-treatment. Total RNA is extracted from each sample, reverse transcribed into complementary DNA (cDNA), and the relative quantity of the target mRNA is measured by qRT-PCR. The rate of decline in mRNA levels over time reflects its decay rate, from which the half-life (t½) can be calculated. Comparing the mRNA half-life in cells treated with this compound to that in control cells reveals the compound's effect on mRNA stability.
Key Experiment Workflow
Caption: Experimental workflow for the mRNA stability assay.
Hypothetical Signaling Pathway
Caption: Hypothesized mechanism of this compound on mRNA stability.
Detailed Experimental Protocol
Materials and Reagents
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Vehicle control (sterile water or DMSO)
-
Actinomycin D (stock solution of 5 mg/mL in DMSO)[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
RNA extraction kit or TRI Reagent
-
Reverse transcription kit with random primers or oligo(dT)
-
qPCR master mix (e.g., SYBR Green-based)
-
Nuclease-free water
-
Forward and reverse primers for target mRNA and a stable reference gene (e.g., GAPDH, ACTB)
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Prepare enough wells for each time point for both the control and this compound-treated groups.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
For the treated group, replace the medium with fresh medium containing the desired final concentration of this compound.
-
For the control group, replace the medium with fresh medium containing an equivalent volume of the vehicle.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 12-24 hours).
Actinomycin D Chase
-
Prepare Actinomycin D: Just before use, dilute the Actinomycin D stock solution in pre-warmed complete medium to a final working concentration of 5-10 µg/mL.[5][7]
-
Time Point 0 (t=0): Immediately before adding actinomycin D, collect the cells from the first set of control and treated wells. This is your zero time point.
-
Aspirate the medium.
-
Wash cells once with 1 mL of cold PBS.
-
Add 1 mL of TRI Reagent directly to the well, lyse the cells by pipetting, and transfer the lysate to a microfuge tube. Store at -80°C or proceed directly to RNA extraction.
-
-
Initiate Chase: To the remaining wells, add the medium containing actinomycin D. Swirl the plates gently to ensure even distribution.[5]
-
Subsequent Time Points: At each subsequent time point (e.g., 1, 2, 4, 8 hours), harvest one well from the control group and one from the treated group as described in step 5.3.2.
RNA Extraction and Reverse Transcription
-
RNA Extraction: Isolate total RNA from the cell lysates using your chosen RNA extraction kit or protocol. Ensure the final RNA is of high purity (A260/280 ratio of ~2.0).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
Use 1 µg of total RNA for each reverse transcription reaction.
-
Synthesize cDNA using a reverse transcriptase kit according to the manufacturer's instructions.[8]
-
Quantitative PCR (qRT-PCR)
-
Reaction Setup: Prepare the qPCR reactions in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for either the target gene or the reference gene, qPCR master mix, and nuclease-free water.[9][10]
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program. Ensure a melt curve analysis is performed at the end to verify the specificity of the amplified product.
Data Analysis and Presentation
Calculation of Relative mRNA Abundance
-
Determine the average Threshold Cycle (Ct) value for the triplicate reactions of both the target gene and the reference gene for each sample.
-
Normalize the Ct value of the target gene to the reference gene: ΔCt = Ct(target) - Ct(reference) .
-
Calculate the relative mRNA abundance at each time point relative to the t=0 time point for each condition (Control and this compound):
-
First, calculate the ΔΔCt for each time point (tx): ΔΔCt = ΔCt(tx) - ΔCt(t0) .
-
The relative abundance is then calculated as 2⁻ΔΔCt .
-
Data Tables
Table 1: Example qRT-PCR Data (this compound-Treated Group)
| Time Point (hr) | Avg. Ct (Target Gene) | Avg. Ct (Reference Gene) | ΔCt | ΔΔCt (vs. t=0) | Relative mRNA Abundance (2⁻ΔΔCt) |
|---|---|---|---|---|---|
| 0 | 21.50 | 18.20 | 3.30 | 0.00 | 1.00 |
| 1 | 22.15 | 18.25 | 3.90 | 0.60 | 0.66 |
| 2 | 22.85 | 18.18 | 4.67 | 1.37 | 0.39 |
| 4 | 24.05 | 18.22 | 5.83 | 2.53 | 0.17 |
| 8 | 25.90 | 18.21 | 7.69 | 4.39 | 0.05 |
Determination of mRNA Half-Life
-
Plot the relative mRNA abundance on the Y-axis against time on the X-axis for both the control and this compound-treated groups.
-
Fit the data to a one-phase exponential decay curve using software like GraphPad Prism.[5]
-
The software will calculate the half-life (t½) from the decay constant.
Table 2: Summary of mRNA Half-Life Results
| Treatment Group | Target mRNA Half-Life (t½) in hours | Standard Deviation |
|---|---|---|
| Vehicle Control | 3.5 | ± 0.3 |
| this compound | 2.1 | ± 0.2 |
In this hypothetical example, this compound decreases the half-life of the target mRNA, indicating it promotes mRNA destabilization.
Conclusion
This application note provides a comprehensive protocol for investigating the effects of the novel compound this compound on mRNA stability. By employing an actinomycin D chase experiment coupled with qRT-PCR, researchers can reliably quantify changes in mRNA half-life. The provided data tables and visualization diagrams offer a clear framework for experimental design, execution, and interpretation, enabling a thorough assessment of a compound's post-transcriptional regulatory effects.
References
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 4. Translation and mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D chase assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 10. mcgill.ca [mcgill.ca]
Troubleshooting & Optimization
troubleshooting low readthrough efficiency with Gentamicin X2 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gentamicin X2 to promote translational readthrough of premature termination codons (PTCs).
Troubleshooting Guide: Low Readthrough Efficiency
This guide addresses common issues that can lead to lower-than-expected readthrough efficiency following this compound treatment.
Issue 1: Suboptimal Readthrough Efficiency
Your experiments are showing low levels of full-length protein rescue after treatment with this compound.
| Possible Cause | Recommended Action |
| Suboptimal Gentamicin Concentration | Titrate this compound to determine the optimal concentration for your specific cell line and nonsense mutation. Effective concentrations can vary, with studies reporting ranges from 100 µg/mL to 500 µg/mL.[1][2] A dose-response experiment is crucial. |
| Nature of the Premature Termination Codon (PTC) | The efficiency of readthrough is influenced by the stop codon itself. The general hierarchy of readthrough susceptibility is UGA > UAG > UAA.[1][3] If your construct contains a UAA codon, inherently lower efficiency is expected. |
| Nucleotide Context Surrounding the PTC | The nucleotides flanking the stop codon significantly impact readthrough efficiency. A cytosine (C) or a uracil (U) at the -1 position (immediately upstream) and a cytosine (C) at the +4 position (immediately downstream) are known to promote higher readthrough.[1][4][5][6] If the sequence context is not optimal, efficiency may be limited. |
| Low Abundance of the Target mRNA Transcript | The level of the PTC-containing mRNA can be a limiting factor for protein rescue. Low transcript levels, often due to nonsense-mediated decay (NMD), will result in a poor response to readthrough agents.[3] Consider co-treatment with an NMD inhibitor to increase the availability of the target mRNA. |
| Cell Line-Specific Differences | The cellular machinery responsible for translation and its regulation can differ between cell types, affecting the efficiency of this compound. It is important to optimize the protocol for each cell line used. |
| Composition of the Gentamicin Mixture | Commercial gentamicin is a mixture of several components (C1, C1a, C2, C2a, and C2b), each with different readthrough efficiencies and toxicities.[7] Recent findings suggest that minor components like Gentamicin B1 and this compound may be more potent readthrough inducers than the major components.[3][8] Ensure you are using a preparation enriched for the desired component if possible. |
Issue 2: High Cellular Toxicity
You are observing significant cell death or a reduction in cell viability after this compound treatment.
| Possible Cause | Recommended Action |
| Excessive Gentamicin Concentration | High concentrations of aminoglycosides are known to be cytotoxic. Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. This will help establish a therapeutic window. |
| Prolonged Incubation Time | Continuous exposure to this compound can lead to cumulative toxicity. Optimize the incubation time to the minimum duration required to observe a significant readthrough effect. |
| Inherent Sensitivity of the Cell Line | Some cell lines are more sensitive to the toxic effects of aminoglycosides. If your cell line is particularly sensitive, consider evaluating alternative, less toxic readthrough-inducing compounds. |
| Off-Target Effects | Aminoglycosides can interfere with mitochondrial protein synthesis, contributing to toxicity. Designer aminoglycosides with reduced mitochondrial binding have been developed to mitigate this.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Gentamicin-induced readthrough?
A1: Gentamicin and other aminoglycosides bind to the A site of the ribosome. This binding alters the conformation of the ribosomal RNA, which reduces the accuracy of codon-anticodon pairing.[11] This decreased fidelity can lead to the misreading of a premature termination codon (PTC) by a near-cognate tRNA, allowing for the insertion of an amino acid and the continuation of translation to produce a full-length protein.[1][11]
Q2: How does the sequence context of the stop codon affect readthrough efficiency?
A2: The nucleotide sequence surrounding the PTC plays a crucial role. Statistical analyses have shown that a cytosine (C) at the +4 position (the nucleotide immediately following the stop codon) generally promotes higher levels of both basal and Gentamicin-induced readthrough.[4][5][6] Additionally, a uracil (U) residue immediately upstream of the stop codon is a major determinant of the response to gentamicin.[4][5][6] The combination of a uracil at the -1 position and a cytosine at the +4 position can lead to optimal Gentamicin-induced readthrough.[4][5][6]
Q3: What are the typical readthrough efficiencies observed with Gentamicin treatment?
A3: The efficiency is highly variable and depends on the specific nonsense mutation, the surrounding sequence context, and the experimental system. Reported readthrough rates can range from less than 1% to over 30% of the level of the wild-type protein.[1][4] For instance, in one study, gentamicin induced full-length laminin β3 expression in different cell lines to 11.78% and 30.74% of normal levels.[1]
Q4: Are there alternatives to Gentamicin for inducing readthrough?
A4: Yes, several other compounds have been investigated for their readthrough-inducing properties. These include other aminoglycosides like G418 (Geneticin) and amikacin, as well as non-aminoglycoside compounds like Ataluren (PTC124) and newly developed designer aminoglycosides (e.g., NB124/ELX-02, NB84) with potentially higher potency and lower toxicity.[3][9][12][13] Some studies have also explored the use of drug cocktails to enhance readthrough efficiency at lower, less toxic concentrations of aminoglycosides.[14]
Q5: How can I accurately quantify readthrough efficiency?
A5: Several methods can be used to quantify readthrough efficiency. A common approach is to use a dual-luciferase reporter assay where a reporter gene with a PTC is expressed, and the amount of active protein produced is measured and normalized to a control reporter.[15] Western blotting can be used to visualize and quantify the amount of full-length protein produced. Functional assays that measure the activity of the restored protein are also crucial for determining the therapeutic potential of the readthrough.
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare a series of dilutions to cover a broad concentration range (e.g., 0, 50, 100, 200, 400, 800 µg/mL).
-
Treatment: The following day, replace the culture medium with a fresh medium containing the different concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). This incubation time may also need optimization.
-
Readthrough Assessment: After incubation, lyse the cells and quantify the amount of full-length protein using a suitable method such as a dual-luciferase assay, Western blot, or an ELISA-based assay.[16]
-
Toxicity Assessment: In a parallel plate, assess cell viability using an appropriate method like an MTT or a live/dead cell staining assay to determine the cytotoxic effects of each concentration.
-
Data Analysis: Plot the readthrough efficiency and cell viability against the this compound concentration to determine the optimal concentration that maximizes readthrough with minimal toxicity.
Protocol 2: Dual-Luciferase Reporter Assay for Readthrough Quantification
-
Vector Construction: Clone the gene of interest containing the nonsense mutation upstream of a reporter gene (e.g., Renilla luciferase) in a dual-luciferase vector. A second reporter (e.g., Firefly luciferase) on the same plasmid serves as an internal control for transfection efficiency and cell number. A wild-type version of the gene should also be cloned as a positive control.
-
Transfection: Transfect the reporter constructs into the desired cell line using a suitable transfection reagent.
-
This compound Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing the optimized concentration of this compound. Include an untreated control.
-
Incubation: Incubate the cells for 48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the activity of both Firefly and Renilla luciferases using a luminometer according to the manufacturer's protocol.
-
Calculation of Readthrough Efficiency: The readthrough efficiency is calculated as the ratio of Renilla to Firefly luciferase activity for the PTC-containing construct, normalized to the ratio obtained from the wild-type construct.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Key factors influencing Gentamicin-mediated readthrough efficiency.
References
- 1. pnas.org [pnas.org]
- 2. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 5. Statistical analysis of readthrough levels for nonsense mutations in mammalian cells reveals a major determinant of response to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Nonsense Mutations As A Therapeutic Approach To Treat Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. splisense.com [splisense.com]
- 12. Advances in therapeutic use of a drug-stimulated translational readthrough of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Strategy for the Optimization of Read-Through Therapy for Junctional Epidermolysis Bullosa with COL17A1 Nonsense Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Optimizing Gentamicin X2 Treatment for Protein Expression
Welcome to the technical support center for Gentamicin X2-mediated protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximum protein expression while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote protein expression?
This compound is a minor component of the gentamicin complex, an aminoglycoside antibiotic.[1][2] It promotes the expression of proteins from genes containing nonsense mutations (premature stop codons) by inducing "read-through" of these codons.[1] The mechanism involves binding to the ribosomal RNA, which reduces the accuracy of translation termination, allowing a near-cognate tRNA to insert an amino acid at the premature stop codon, thus enabling the synthesis of a full-length protein.[3][4]
Q2: How does this compound compare to other aminoglycosides for read-through activity?
This compound has been identified as a particularly potent component of the gentamicin complex for inducing read-through of premature stop codons, in some cases showing higher activity than the major components.[1][2] Studies have shown it to be more potent than gentamicin C1, C1a, C2, and C2a.[2] Its read-through potency is significant, though it may be slightly less than that of G418, another potent aminoglycoside.[2] However, this compound has demonstrated a superior safety profile compared to G418, with reduced cytotoxicity and nephrotoxicity.[2]
Q3: What are the key factors that influence the efficiency of this compound-induced read-through?
The efficiency of read-through is highly variable and depends on several factors:
-
The nature of the stop codon: While some studies suggest the identity of the stop codon itself may not affect the response to gentamicin, the surrounding nucleotide sequence is critical.[3][5]
-
The nucleotide context surrounding the stop codon: The presence of a cytosine (C) at the +4 position (immediately following the stop codon) and a uracil (U) immediately upstream of the stop codon have been shown to promote higher read-through efficiency.[3][5]
-
Concentration of this compound: The level of protein expression is dose-dependent.[6]
-
Treatment duration: The length of exposure to this compound will impact both the amount of full-length protein produced and the potential for cellular toxicity.
-
Cell type and experimental model: The response to gentamicin can vary between different cell lines and in vivo models.[7]
Troubleshooting Guide
Issue 1: Low or no protein expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and nonsense mutation. Start with a range of concentrations reported in the literature (e.g., 10-300 µM) and measure protein expression.[2] |
| Inefficient Read-through of the Specific Stop Codon | Sequence the region around the nonsense mutation. The nucleotide context, particularly the +4 nucleotide, significantly influences read-through efficiency.[3][5] If the context is unfavorable, higher concentrations or longer treatment times may be needed, but this must be balanced with toxicity. |
| Incorrect Treatment Duration | Optimize the treatment duration. A short duration may not be sufficient for protein accumulation, while a very long duration could lead to cytotoxicity and protein degradation. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for maximal protein expression. |
| Issues with the Expression Vector or Host Cells | Ensure the expression vector is correctly constructed and the gene of interest is in frame.[8] Use a host cell line that has been shown to be responsive to aminoglycoside-induced read-through. |
| Protein Degradation | The newly synthesized full-length protein may be unstable and rapidly degraded. Include protease inhibitors during protein extraction and consider co-treatment with proteasome inhibitors as a control to assess protein stability. |
Issue 2: High cellular toxicity or decreased cell viability after treatment.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is too High | Reduce the concentration of this compound. Even though this compound is less toxic than G418, high concentrations can still be detrimental to cells. Determine the maximum tolerated concentration for your cell line using a cell viability assay (e.g., MTT or LDH assay).[9][10] |
| Treatment Duration is too Long | Shorten the treatment duration. Continuous exposure to aminoglycosides can lead to cumulative toxicity.[10] A shorter treatment period may be sufficient to produce detectable protein levels with minimal impact on cell health. |
| Cell Line is Particularly Sensitive | Some cell lines are inherently more sensitive to aminoglycosides.[9] If possible, consider using a different, more robust cell line for your experiments. |
| Off-target Effects | Gentamicin can have off-target effects, such as inducing mitochondrial dysfunction and oxidative stress. Monitor for markers of cellular stress and consider if these effects are confounding your results. |
Data Summary
Table 1: Comparative Read-through Potency of Gentamicin Components
| Aminoglycoside | EC2X (µM)a | Maximum Fold Inductionb |
| This compound | 19 ± 6 | 39 ± 31 |
| G418 | 9 ± 5 | 44 ± 19 |
| Gentamicin C1 | >300 | ~3-7 |
| Gentamicin C1a | >300 | ~3-7 |
| Gentamicin C2 | >300 | ~3-7 |
| Gentamicin C2a | >300 | ~3-7 |
-
a EC2X is the concentration required to double the level of full-length p53 protein in a specific assay.[2]
-
b Maximum read-through activity achieved above background.[2]
-
Data is adapted from a study using an HDQ-p53UGA13 cell-based assay.[2]
Table 2: Factors Influencing Gentamicin-Induced Read-through Efficiency
| Factor | Observation | Reference |
| Stop Codon Context | A 'U' residue immediately upstream and a 'C' residue at the +4 position are major determinants of a positive response to gentamicin. | [3][5] |
| Basal Read-through Level | There is a strong positive correlation between the basal level of read-through (without treatment) and the level of read-through induced by gentamicin. | [3] |
| Gentamicin Component | This compound, a minor component, is a more potent read-through molecule than the major components of the gentamicin complex. | [1][2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dose-Response Treatment: The following day, replace the culture medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200, 300 µM).
-
Incubation: Incubate the cells for a fixed duration (e.g., 48 hours).
-
Protein Expression Analysis: Harvest the cells and quantify the expression of the target protein using a suitable method such as Western blotting, ELISA, or a reporter assay (e.g., luciferase assay).[6]
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or LDH release assay) to assess the cytotoxicity of each concentration.[9][10]
-
Data Analysis: Plot protein expression and cell viability against this compound concentration to determine the optimal concentration that provides maximal protein expression with minimal toxicity.
Protocol 2: Determining Optimal Treatment Duration
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Treatment: The next day, treat the cells with the optimal concentration of this compound determined from Protocol 1.
-
Time-Course Harvest: Harvest cells at different time points after treatment (e.g., 12, 24, 48, 72, 96 hours).
-
Protein Expression Analysis: Analyze the expression of the target protein at each time point.
-
Cell Viability Assessment: Concurrently, assess cell viability at each time point to monitor the cumulative effect of the treatment.
-
Data Analysis: Plot protein expression and cell viability over time to identify the treatment duration that yields the highest level of protein before significant toxicity or protein degradation occurs.
Visualizations
Caption: Workflow for optimizing this compound treatment concentration and duration.
Caption: Mechanism of premature stop codon read-through induced by this compound.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 2. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 4. splisense.com [splisense.com]
- 5. Statistical analysis of readthrough levels for nonsense mutations in mammalian cells reveals a major determinant of response to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Premature stop codons involved in muscular dystrophies show a broad spectrum of readthrough efficiencies in response to gentamicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
strategies to reduce Gentamicin X2-induced cytotoxicity in sensitive cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Gentamicin X2-induced cytotoxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of Gentamicin-induced cytotoxicity, including its X2 component, is the generation of reactive oxygen species (ROS).[1][2][3] This oxidative stress leads to a cascade of cellular damage, including mitochondrial dysfunction, activation of apoptotic pathways, and eventual cell death.[1][4][5][6] Gentamicin can form complexes with iron, which catalyzes the formation of ROS.[5] These ROS can then attack cellular components, leading to lipid peroxidation, protein denaturation, and DNA damage.[6][7]
Q2: My cells show high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to high cytotoxicity at low concentrations:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to aminoglycoside antibiotics.
-
Basal Oxidative Stress: Cells already under oxidative stress may be more susceptible.
-
Culture Media Composition: The presence of certain components in the culture media could potentiate the toxic effects of Gentamicin. It has been reported that the use of antibiotics like gentamicin in culture media can alter cell metabolism, increase ROS production, and cause DNA damage.[7][8]
-
Incorrect Concentration: Ensure accurate calculation and dilution of the this compound stock solution.
Q3: Can antioxidants really help in reducing this compound cytotoxicity?
A3: Yes, antioxidants have been shown to be effective in mitigating aminoglycoside-induced cytotoxicity by scavenging ROS. Pre-treatment or co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin C, and D-methionine has been demonstrated to protect cells.[9][10] Mitochondria-targeted antioxidants may be particularly effective as mitochondria are a primary site of ROS production and damage.[1]
Q4: Are there any alternatives to antioxidants for reducing cytotoxicity?
A4: Besides antioxidants, other strategies include:
-
Iron Chelators: Since Gentamicin's interaction with iron contributes to ROS production, iron chelators like deferoxamine can offer protection.[1]
-
Caspase Inhibitors: As apoptosis is a major mode of cell death, inhibitors of caspases can prevent cell death.[1]
-
Modulation of Autophagy: Autophagy may play a protective role, and its appropriate enhancement could reduce oxidative stress and inhibit apoptosis.[11]
-
Blocking Mechanotransduction (MET) Channels: In specific cell types like hair cells, blocking MET channels can prevent aminoglycoside entry and subsequent toxicity.[9]
Q5: How can I assess the effectiveness of a strategy to reduce cytotoxicity?
A5: You can use various cytotoxicity assays to quantify cell viability and death. Common methods include:
-
MTT Assay: Measures metabolic activity, which is proportional to the number of viable cells.[12][13]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[12][14]
-
Trypan Blue Exclusion Assay: A simple method to count viable cells, as viable cells with intact membranes exclude the dye.[13]
-
Flow Cytometry with Propidium Iodide (PI) and Annexin V: Allows for the differentiation between viable, apoptotic, and necrotic cells.[3]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.[15] |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings.[15] Visually inspect plates before reading and gently puncture any bubbles with a sterile pipette tip. |
| Contamination | Regularly check for microbial contamination. Use proper aseptic techniques.[16] |
Issue 2: Antioxidant treatment is not reducing cytotoxicity
| Possible Cause | Troubleshooting Step |
| Inadequate Antioxidant Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant for your specific cell line. |
| Timing of Treatment | The timing of antioxidant addition is crucial. Try pre-treating the cells with the antioxidant for a few hours before adding this compound. |
| Antioxidant Instability | Some antioxidants are unstable in solution. Prepare fresh antioxidant solutions for each experiment. |
| Different Cytotoxicity Mechanism | While ROS is a major factor, other mechanisms might be at play in your specific cell line. Consider investigating apoptotic pathways or other cellular stress responses. |
Quantitative Data Summary
The following table summarizes the effectiveness of different antioxidants in reducing aminoglycoside-induced ototoxicity, which can be indicative of their potential to reduce general cytotoxicity.
| Antioxidant | Relative Risk (RR) of Ototoxicity | 95% Confidence Interval (CI) | p-value | Reference |
| N-acetylcysteine (NAC) | 0.112 | 0.032–0.395 | 0.0007 | [11][17] |
| Aspirin | 0.229 | 0.080–0.650 | 0.0057 | [11][17] |
| Vitamin E | 0.841 | 0.153–4.617 | 0.8416 | [11][17] |
A lower Relative Risk (RR) indicates a greater reduction in ototoxicity.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without the protective agent (e.g., antioxidant), and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound-induced cytotoxicity and points of intervention.
Caption: General experimental workflow for assessing strategies to reduce cytotoxicity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Gentamicin-induced spiral ganglion cell death: apoptosis mediated by ROS and the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: "Are cell culture data skewed?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.uth.edu [med.uth.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. kosheeka.com [kosheeka.com]
- 14. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Therapies in the Treatment of Aminoglycoside-Induced Ototoxicity: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Gentamicin X2 efficacy across different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gentamicin X2, a potent premature stop codon readthrough molecule.[1][2] This resource addresses the common challenge of variability in its efficacy across different cell types and offers troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a minor component of the commercial gentamicin antibiotic complex.[1][3] Like other aminoglycoside antibiotics, its primary mechanism of action is to bind to the 30S subunit of the ribosome, which can lead to the misreading of messenger RNA (mRNA) and inhibition of protein synthesis.[4][5][6] In the context of therapeutic applications, this compound is particularly noted for its ability to induce the readthrough of premature termination codons (PTCs), allowing for the synthesis of a full-length, functional protein from a mutated gene.[1][2]
Q2: Why do I observe different levels of this compound efficacy in different cell lines?
Variability in this compound efficacy across different cell types is a known phenomenon and can be attributed to several factors:
-
Intrinsic Cellular Differences: Studies have shown that even similar cell types, such as different isolates of human proximal tubule cells, can exhibit significant diversity in their sensitivity to gentamicin.[7]
-
Drug Uptake and Efflux: The efficiency of this compound uptake into the cell and its removal by efflux pumps can vary significantly between cell lines.[2][8] The expression levels of transporters involved in these processes can be a key determinant of intracellular drug concentration.
-
Cellular Metabolism: The metabolic state of a cell can influence the efficacy of aminoglycosides.[1][4] For instance, alterations in cellular respiration and the proton motive force can affect drug uptake.[4] Gentamicin itself has been shown to alter the metabolic activity of cells.[9]
-
Ribosomal Differences: While rare in eukaryotes, mutations in ribosomal RNA or proteins can alter the binding affinity of aminoglycosides, leading to resistance.[10][11]
-
Stop Codon Context: The nucleotide sequence surrounding the premature stop codon can influence the efficiency of readthrough.[12][13]
Q3: What are the typical working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For readthrough experiments, concentrations can range from low micromolar to several hundred micromolar.[1] For use as a general antibiotic in cell culture, a common working concentration for gentamicin is 50 µg/mL.[14][15] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, balancing readthrough efficacy with cytotoxicity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no readthrough activity | 1. Suboptimal this compound concentration.2. Low drug uptake in the specific cell line.3. The specific premature stop codon is not amenable to readthrough.4. Insufficient incubation time. | 1. Perform a dose-response curve to determine the optimal concentration.2. Try a different cell line known to be more permeable to aminoglycosides or investigate methods to enhance uptake.3. Verify the stop codon context; some contexts are less responsive.[12][13]4. Optimize the incubation time (typically 24-72 hours for readthrough assays). |
| High cytotoxicity observed | 1. This compound concentration is too high.2. The cell line is particularly sensitive to aminoglycosides.3. Prolonged exposure to the drug. | 1. Lower the concentration of this compound.2. Perform a cytotoxicity assay (e.g., MTS or MTT) to determine the CC50 value for your cell line and work at concentrations well below this value.3. Reduce the incubation time. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency.2. Inconsistent this compound solution preparation.3. Presence of interfering substances in the media. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh this compound solutions from a reliable stock and ensure thorough mixing.3. Certain components in serum or media can interfere with gentamicin activity.[16][17] Consider using serum-free media for the duration of the treatment if compatible with your cells. |
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of this compound in different cell types.
Table 1: this compound Readthrough Efficacy
| Cell Line | Assay | Readout | EC2X (µM) | Reference |
| HDQ-P1 (human breast carcinoma) | p53 MSD Immunoassay | Full-length p53 protein | ~100-200 | [1][3] |
| 293H (human embryonic kidney) | tGFP-542X Readthrough Assay | HA-HIS tagged protein | ~50-100 | [3] |
| In vitro translation | fLuc-190-NS Readthrough Assay | Full-length luciferase protein | ~10-20 | [3] |
EC2X is the concentration required to double the level of the full-length protein.
Table 2: this compound Cytotoxicity
| Cell Type | Assay | CC50 (µM) | Reference |
| Activated Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity Assay | 2974 ± 533 | [1] |
| Mouse Myoblasts | Cytotoxicity Assay | 834 ± 623 | [1] |
CC50 is the cytotoxic concentration that reduces cell viability by 50%.
Experimental Protocols
Protocol 1: Determining Readthrough Efficacy using a Luciferase Reporter Assay
This protocol is adapted from established methods for assessing premature stop codon readthrough.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Transfection: Transfect the cells with a dual-luciferase reporter plasmid containing a premature termination codon (PTC) in the primary luciferase gene (e.g., Firefly luciferase) and a second luciferase (e.g., Renilla) for normalization.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0 - 500 µM). Include a positive control (e.g., G418) and a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold-change in readthrough relative to the vehicle-treated cells.
Protocol 2: Assessing Cytotoxicity using an MTS Assay
This protocol is based on standard MTS assay procedures.[16][17][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
This compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value by plotting cell viability against the log of the this compound concentration.
Visualizations
Caption: Mechanism of this compound-mediated premature stop codon readthrough.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction Between Aminoglycoside Uptake and Ribosomal Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premature stop codons involved in muscular dystrophies show a broad spectrum of readthrough efficiencies in response to gentamicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERIC - EJ846292 - Cellular Uptake of Aminoglycosides, Volta Review, 2005 [eric.ed.gov]
- 9. scielo.br [scielo.br]
- 10. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the solubility and stability of Gentamicin X2 in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of Gentamicin X2 in culture media.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the gentamicin complex?
Gentamicin is an aminoglycoside antibiotic complex produced by Micromonospora purpurea. This complex is a mixture of several related components, primarily Gentamicins C1, C1a, C2, and C2a. This compound is a minor component of this complex. Structurally, the components of the gentamicin complex are very similar, differing mainly in the methylation patterns on the purpurosamine ring.
Q2: What are the general solubility properties of this compound?
Q3: What are the optimal storage and stability conditions for this compound solutions?
To ensure the stability of this compound, it is recommended to follow the general guidelines for gentamicin sulfate. Sterile, aqueous stock solutions should be stored at 2-8°C.[2][6] Solutions of gentamicin have been shown to be stable at room temperature and even in boiling aqueous buffers with a pH range of 2-14.[2] However, for long-term storage, freezing at -20°C is advisable. Avoid repeated freeze-thaw cycles which can lead to precipitation of media components.[7] Gentamicin is stable at 37°C in culture for about 5 days.
Q4: What factors can negatively impact the stability of this compound in culture media?
Several factors can affect the stability of gentamicin in culture media:
-
Temperature: Extreme temperatures can lead to the degradation of gentamicin. It is recommended to store it at 2-8°C.[6]
-
pH: Gentamicin is most stable in a pH range of 4.5 to 7.0.[6] Significant deviations from this range can cause degradation.
-
Humidity: The powdered form of gentamicin is susceptible to moisture, which can lead to hydrolytic degradation.[6]
-
Light: Although generally stable in light, minimizing exposure is a good practice for all reagents.[1]
II. Troubleshooting Guide
This guide addresses common issues encountered when using this compound in culture media.
Issue 1: Precipitation or Cloudiness in the Culture Medium After Adding this compound
Possible Causes:
-
High Concentration: The concentration of this compound in the stock solution or the final working concentration in the medium may be too high, leading to precipitation, especially if the medium is close to its saturation point for various salts.
-
Temperature Shock: Adding a cold, concentrated stock solution directly to a warm culture medium can cause localized temperature drops, leading to the precipitation of media components.[7]
-
pH Incompatibility: A significant difference in the pH of the this compound stock solution and the culture medium can cause precipitation.
-
Interaction with Media Components: Gentamicin may interact with certain components in the culture medium, such as high concentrations of calcium or phosphate, leading to the formation of insoluble salts.[7][8]
-
Bacterial or Fungal Contamination: Microbial growth can cause turbidity in the culture medium.[9]
Solutions:
-
Optimize Concentration: Prepare a lower concentration stock solution or add the stock solution to the medium more slowly while gently swirling.
-
Pre-warm Solutions: Before adding to the culture, allow the this compound stock solution and the culture medium to equilibrate to the same temperature (e.g., room temperature or 37°C).
-
Check and Adjust pH: Ensure the pH of your stock solution is compatible with your culture medium. If necessary, buffer the stock solution.
-
Review Media Composition: If you are preparing your own medium, dissolve components like CaCl2 separately in deionized water before adding them to the rest of the media components.[7][8]
-
Aseptic Technique: Ensure proper aseptic technique to prevent microbial contamination. If contamination is suspected, discard the medium and decontaminate the work area.[9]
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for addressing precipitation issues.
Issue 2: Loss of Antibiotic Activity or Inconsistent Experimental Results
Possible Causes:
-
Degradation of this compound: Improper storage conditions (e.g., prolonged storage at room temperature, exposure to extreme pH) can lead to the degradation of the antibiotic.[6]
-
Adsorption to Labware: Gentamicin can adsorb to certain types of plastic or glassware, reducing its effective concentration in the medium.
-
Inaccurate Concentration: The initial concentration of the this compound stock solution may be incorrect.
Solutions:
-
Proper Storage: Always store this compound stock solutions at 2-8°C for short-term use or at -20°C for long-term storage.[2][6] Prepare fresh working solutions regularly.
-
Use Low-Binding Labware: When possible, use low-protein-binding tubes and pipette tips for preparing and storing stock solutions.
-
Verify Concentration: If you suspect the concentration of your stock solution is inaccurate, you can use one of the analytical methods described in Section IV to determine the precise concentration.
III. Strategies for Enhancing Solubility and Stability
For challenging applications where high concentrations of this compound are required or when working with sensitive cell lines, the following advanced strategies can be employed.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic core, forming inclusion complexes. This can enhance the solubility and stability of the guest molecule in aqueous solutions.
Mechanism of Action: The hydrophobic interior of the cyclodextrin molecule can host the less polar parts of the this compound molecule, while the hydrophilic exterior ensures the solubility of the entire complex in the aqueous culture medium.
Cyclodextrin Inclusion Complex Formation
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Nanoformulation
Encapsulating this compound into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can improve its stability, provide sustained release, and potentially reduce cytotoxicity.
General Workflow for Nanoparticle Formulation:
Caption: General workflow for preparing this compound-loaded PLGA nanoparticles.
IV. Experimental Protocols
Protocol 1: Preparation of Gentamicin-Loaded PLGA Nanoparticles
This protocol is adapted from the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method.[10][11]
Materials:
-
Gentamicin sulfate
-
Poly(lactic-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Sonciator
-
Magnetic stirrer
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve 3.5 mg of gentamicin sulfate in 0.5 mL of deionized water.
-
Prepare the oil phase (o): Dissolve 100 mg of PLGA in 2 mL of dichloromethane.
-
Form the primary emulsion (w/o): Add the inner aqueous phase to the oil phase and emulsify by sonication at 20 mV.
-
Prepare the external aqueous phase (w2): Prepare a 2.5% (w/v) solution of PVA in a suitable buffer (e.g., 25 mM MES buffer, pH can be adjusted as needed).[10]
-
Form the double emulsion (w/o/w): Add the primary emulsion to 10 mL of the external aqueous phase and sonicate again.
-
Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated gentamicin.
-
Storage: The nanoparticles can be resuspended in a suitable buffer for immediate use or lyophilized for long-term storage.
Protocol 2: Quantification of Gentamicin using a Colorimetric Assay
This is a rapid colorimetric method based on the reaction of gentamicin with an alkaline copper tartrate (ACT) reagent.[12][13]
Materials:
-
Gentamicin-containing sample
-
Alkaline Copper Tartrate (ACT) reagent (100 µmol cupric sulfate, 210 µmol potassium sodium tartrate, and 1.25 mmol sodium hydroxide per mL)
-
Spectrophotometer
Procedure:
-
Sample Preparation: In a test tube or cuvette, mix 0.3 mL of the gentamicin sample (e.g., from a release study or a diluted stock) with 0.7 mL of water.
-
Reaction: Add 1.0 mL of the ACT reagent to the sample mixture and mix well.
-
Blank Preparation: Prepare a reagent blank by mixing 1.0 mL of water with 1.0 mL of the ACT reagent.
-
Measurement: Measure the absorbance of the sample at 560 nm against the reagent blank. The colored complex is stable for at least two hours.[12]
-
Quantification: Determine the concentration of gentamicin in the sample using a standard curve prepared with known concentrations of gentamicin.
V. Data Summary
Table 1: Factors Affecting Gentamicin Stability
| Factor | Optimal Range/Condition | Effect Outside Optimal Range | Citation(s) |
| pH | 4.5 - 7.0 | Increased degradation | [6] |
| Temperature | 2 - 8°C (refrigerated) | Degradation at high temperatures, reduced solubility at very low temperatures | [6] |
| Humidity | Dry conditions for powder | Hydrolytic degradation of powdered form | [6] |
| Light | Generally stable | Minimal effect, but protection from light is good practice | [1] |
Table 2: Recommended Working Concentrations of Gentamicin in Cell Culture
| Cell Type | Recommended Concentration | Citation(s) |
| Eukaryotic Cells | 50 µg/mL | [2] |
| Prokaryotic Cells | 15 µg/mL | [2] |
VI. Signaling Pathways and Mechanisms
Mechanism of Action of Gentamicin:
Gentamicin exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which leads to the misreading of mRNA and the production of non-functional proteins. This ultimately results in bacterial cell death.
Gentamicin's Mechanism of Action
Caption: Simplified diagram of Gentamicin's mechanism of action.
References
- 1. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gentamicin sulfate | Antibiotics | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Gentamicin-loaded nanoparticles show improved antimicrobial effects towards Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actabio.pwr.edu.pl [actabio.pwr.edu.pl]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
resolving inconsistent results in Gentamicin X2 reporter gene assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in Gentamicin X2 reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a reporter gene assay?
This compound is a minor component of the gentamicin antibiotic complex and a potent inducer of premature stop codon readthrough.[1] In a typical reporter gene assay for this purpose, a reporter gene (e.g., luciferase) is engineered to contain a premature termination codon (PTC). Under normal conditions, translation terminates at this PTC, resulting in a truncated, non-functional reporter protein and thus a low signal. This compound binds to the ribosomal RNA decoding site, inducing a conformational change that reduces the accuracy of translation termination. This allows a near-cognate tRNA to recognize the stop codon and insert an amino acid, enabling the ribosome to "read through" the PTC and synthesize a full-length, functional reporter protein.[2][3] The resulting increase in reporter signal is proportional to the readthrough efficiency.
Q2: What is a dual-luciferase reporter assay, and why is it recommended?
A dual-luciferase assay system involves the simultaneous expression of two different luciferase reporters: a primary experimental reporter (e.g., firefly luciferase) and a secondary control reporter (e.g., Renilla luciferase).[4][5] The experimental reporter is linked to the response of interest (in this case, stop codon readthrough), while the control reporter is driven by a constitutive promoter to serve as an internal control. By measuring the activities of both luciferases sequentially from a single sample, the experimental reporter's activity can be normalized to the control reporter's activity.[5][6] This normalization corrects for variability in transfection efficiency, cell number, and general cellular health, leading to more accurate and reproducible results.
Q3: What are the critical controls to include in a this compound reporter gene assay?
To ensure the reliability of your results, the following controls are essential:
-
Untreated Control: Cells transfected with the reporter plasmid but not treated with this compound. This provides the baseline level of reporter gene expression (background readthrough).
-
Positive Control (No Stop Codon): Cells transfected with a version of the reporter plasmid that does not contain the premature stop codon. This indicates the maximum possible signal from the reporter gene.
-
Negative Control (Vehicle): Cells treated with the same vehicle (e.g., sterile water or buffer) used to dissolve this compound, at the same final concentration. This controls for any effects of the vehicle on the cells.
-
Cell Viability/Cytotoxicity Assay: Performed in parallel to determine if the concentrations of this compound used are toxic to the cells. This is crucial as cytotoxicity can lead to a decrease in reporter signal, which could be misinterpreted as a lack of readthrough activity.[7][8]
-
Empty Vector Control: Cells transfected with an empty vector (without the reporter gene) to assess any intrinsic luminescence or background from the cells and assay reagents.
Troubleshooting Guide
Inconsistent results in this compound reporter gene assays can arise from various factors, from experimental setup to data analysis. This guide addresses common issues in a question-and-answer format.
Problem 1: Weak or No Signal
Q: My reporter signal is very low or indistinguishable from the background, even after treatment with this compound. What could be the cause?
A: Low or no signal can be attributed to several factors related to the experimental setup and reagents.
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell line. This includes the ratio of transfection reagent to DNA, the amount of DNA used, and the cell density at the time of transfection. Consider using a positive control plasmid expressing a fluorescent protein (e.g., GFP) to visually assess transfection efficiency. |
| Ineffective this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and reporter construct. Concentrations that are too low will not induce significant readthrough.[9] |
| Poor Plasmid Quality | Ensure you are using high-quality, endotoxin-free plasmid DNA. Impurities in the plasmid preparation can inhibit transfection and gene expression. |
| Suboptimal Reporter Gene Construct | The sequence context surrounding the premature stop codon can significantly influence readthrough efficiency.[2] If possible, test different stop codon contexts. Also, ensure the reporter gene itself is functional by testing a construct without a PTC. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase at the time of transfection and treatment. Stressed or unhealthy cells will have compromised protein synthesis machinery. |
| Incorrect Assay Protocol | Double-check the protocol for the luciferase assay, including reagent preparation, incubation times, and measurement settings on the luminometer. Ensure that the cell lysis was efficient.[4] |
Problem 2: High Background Signal
Q: I am observing a high reporter signal in my untreated control wells. What could be causing this?
A: High background signal can mask the specific readthrough effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Leaky Promoter | The promoter driving the reporter gene may have a high basal activity level in your chosen cell line, leading to significant transcription even without readthrough. Consider using a promoter with lower basal activity. |
| Spontaneous Readthrough | Some level of spontaneous readthrough can occur naturally. The extent depends on the stop codon and the surrounding sequence. If the background is consistently high, you may need to redesign the reporter construct with a "tighter" stop codon context. |
| Contamination | Bacterial or mycoplasma contamination can affect cellular processes and lead to aberrant reporter gene expression. Regularly test your cell cultures for contamination. |
| Cross-Contamination of Plasmids | Ensure that the plasmid stock for your PTC-containing reporter is not contaminated with a plasmid lacking the stop codon. |
| Luminometer Settings | Incorrect gain settings on the luminometer can lead to artificially high readings. Optimize the settings using your negative and positive controls. |
Problem 3: High Variability Between Replicates
Q: My replicate wells show a large variation in reporter signal, making the data difficult to interpret. How can I improve consistency?
A: High variability is a common issue in cell-based assays and can often be addressed by refining your technique.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your plate. Inaccurate cell counting or uneven cell distribution during plating can lead to significant well-to-well variation. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with your pipetting technique, especially when adding small volumes of transfection reagents, DNA, and this compound. Prepare master mixes for transfection and treatment solutions to minimize pipetting variability. |
| Edge Effects | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and reporter expression. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
| Inconsistent Incubation Times | Standardize all incubation times, including the time between transfection and treatment, and the duration of this compound exposure. |
| Cell Lysis and Assay Procedure | Ensure complete and consistent cell lysis in all wells. Incomplete lysis will result in a lower and more variable signal. Mix the lysate thoroughly before transferring it for measurement. Follow a consistent timing schedule when adding luciferase reagents and reading the plate.[4] |
Problem 4: Results Not Reproducible Between Experiments
Q: I am getting different results when I repeat the experiment on different days. What could be the reason for this lack of reproducibility?
A: Lack of reproducibility can stem from subtle variations in experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in cell physiology and behavior. |
| Reagent Variability | Use the same lots of reagents (e.g., serum, transfection reagents, luciferase assay kits) for a set of comparative experiments. If you must use a new lot, perform a validation experiment to ensure consistency. |
| Variations in Cell Culture Conditions | Maintain consistent cell culture conditions, including incubator temperature, CO2 levels, and humidity. |
| Inconsistent Timing of Procedures | Perform experimental steps, such as transfection, media changes, and treatments, at consistent times of the day to minimize the impact of circadian rhythms in the cells. |
| Data Normalization | Always normalize your data to the internal control in a dual-luciferase assay and express the results as a fold change over the untreated control. This will help to minimize inter-experiment variability. |
Experimental Protocols
Key Experiment: Dual-Luciferase Reporter Assay for this compound-Induced Stop Codon Readthrough
This protocol outlines the steps for a typical dual-luciferase assay to quantify the readthrough activity of this compound.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Reporter plasmid with a premature stop codon upstream of firefly luciferase
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dual-luciferase assay reagent kit
-
Opaque, white 96-well plates for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate for 18-24 hours.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.
-
Add the transfection complexes to the cells.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Remove the medium and gently wash the cells once with PBS.
-
Add passive lysis buffer (from the dual-luciferase kit) to each well.
-
Incubate on a plate shaker for 15-20 minutes at room temperature to ensure complete lysis.[4]
-
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate from each well to a new opaque, white 96-well plate.
-
Follow the dual-luciferase assay kit manufacturer's instructions for adding the firefly luciferase substrate and measuring the luminescence (Signal A).
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence (Signal B).[5]
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B).
-
Normalize the ratios of the treated samples to the average ratio of the untreated control samples to determine the fold induction of readthrough.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Reporter Gene Expression and Cell Viability
| This compound (µM) | Normalized Reporter Signal (Fold Induction) | Cell Viability (%) |
| 0 (Untreated) | 1.0 ± 0.1 | 100 ± 5 |
| 10 | 2.5 ± 0.3 | 98 ± 4 |
| 25 | 5.8 ± 0.6 | 95 ± 6 |
| 50 | 12.3 ± 1.1 | 92 ± 5 |
| 100 | 15.1 ± 1.5 | 85 ± 7 |
| 200 | 14.5 ± 1.8 | 70 ± 8 |
| 400 | 10.2 ± 1.3 | 55 ± 9 |
Data are presented as mean ± standard deviation from a representative experiment. Actual values will vary depending on the cell line, reporter construct, and experimental conditions.
Mandatory Visualization
Diagram 1: this compound-Induced Stop Codon Readthrough Signaling Pathway
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 2. Aminoglycoside-induced mutation suppression (stop codon readthrough) as a therapeutic strategy for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. splisense.com [splisense.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 6. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating the Impact of Serum Components on Gentamicin X2 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gentamicin X2 in the presence of serum.
Troubleshooting Guides
Issue 1: Reduced this compound Activity in Serum-Containing Media
-
Question: We observe a significant decrease in the antibacterial activity of our this compound compound when tested in media supplemented with serum compared to standard broth. What could be the cause?
-
Answer: Several factors related to serum components can antagonize the activity of aminoglycosides like this compound. The primary reasons include:
-
Protein Binding: While generally low for gentamicin (0-30%), binding to serum proteins like albumin can reduce the concentration of free, active drug available to act on the bacteria.[1][2] This binding can be influenced by the concentration of divalent cations.[3][4]
-
Divalent Cations: Serum contains physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can compete with gentamicin for binding sites on the bacterial cell surface, thereby inhibiting its uptake, particularly in organisms like Pseudomonas aeruginosa.
-
Inherent Activity of this compound: It is important to note that this compound, a minor component of the gentamicin complex, has been shown to have significantly lower intrinsic antibacterial activity compared to the major components (C1, C1a, C2, C2a).[5][6] Its reduced efficacy may be more pronounced in a complex environment like serum-supplemented media.
-
pH and Osmolarity: The physiological pH and osmolarity of serum-containing media can differ from standard bacteriological broth, potentially affecting both bacterial growth and antibiotic activity.
-
Issue 2: High Variability and Poor Reproducibility in MIC Assays with Serum
-
Question: Our Minimum Inhibitory Concentration (MIC) results for this compound in the presence of serum are highly variable between experiments. How can we improve reproducibility?
-
Answer: Variability in serum-based assays is a common challenge. To improve consistency:
-
Standardize Serum Source and Handling: Use a consistent source and lot of serum for your experiments. If possible, pool serum from multiple donors to average out individual variations. Avoid repeated freeze-thaw cycles, which can denature proteins and alter serum composition.
-
Heat Inactivation: The complement system in serum can have bactericidal or bacteriostatic effects, confounding your results. Heat-inactivating the serum (typically at 56°C for 30 minutes) denatures these heat-labile components.[7][8][9][10][11] See the detailed protocol below.
-
Control for Divalent Cations: Be aware that the concentration of Ca²⁺ and Mg²⁺ in your media can significantly impact gentamicin activity. Use a defined basal medium for your serum supplementation to ensure consistent cation concentrations.
-
Standardize Inoculum Preparation: The density of the bacterial inoculum can affect MIC values.[12] Ensure you are using a standardized inoculum preparation method, such as adjusting to a 0.5 McFarland standard, for every experiment.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected serum protein binding of this compound?
-
A1: Specific protein binding data for this compound is limited. However, for the gentamicin complex as a whole, serum protein binding is generally low, reported to be in the range of 0-30%.[1] Studies on the major components of the gentamicin C complex have shown minimal and variable non-specific binding, with values for C1, C1a, and C2 being around 2.2%, 1.2%, and 5.0% respectively, in the presence of physiological divalent cation concentrations. Given that this compound is structurally related, it is expected to have similarly low levels of serum protein binding.
-
-
Q2: How does the activity of this compound compare to other gentamicin components?
-
A2: this compound has demonstrated significantly lower antibacterial activity compared to the major components of the gentamicin C complex (C1, C1a, C2, C2a).[5][6] This is attributed to its poor inhibition of the bacterial ribosome.[5][6] Therefore, higher concentrations of this compound may be required to achieve the same level of bacterial inhibition as the other components.
-
-
Q3: Can I use heat-inactivated serum for my experiments? Will it affect the results?
-
A3: Yes, using heat-inactivated serum is a standard and recommended procedure to eliminate the antimicrobial effects of the complement system.[7][8][9][10][11] The most common method is to heat the serum at 56°C for 30 minutes. While this effectively inactivates complement, it can also degrade some heat-labile growth factors. However, for antimicrobial susceptibility testing, the benefit of removing the confounding factor of complement activity generally outweighs the potential for minor degradation of other components.
-
-
Q4: Are there alternatives to using whole serum that can mimic its effects?
-
A4: While whole serum is the most physiologically relevant, you can use serum albumin (e.g., bovine serum albumin) to specifically investigate the impact of protein binding on this compound activity. You can also supplement your media with physiological concentrations of calcium and magnesium to assess their specific inhibitory effects.
-
Data Presentation
Table 1: Influence of Serum Concentration on Gentamicin MIC (µg/mL)
| Microorganism | 0% Serum (Standard Broth) | 10% Fetal Bovine Serum | 25% Fetal Bovine Serum | 50% Fetal Bovine Serum |
| Escherichia coli ATCC 25922 | 1 | 1-2 | 2-4 | 4-8 |
| Pseudomonas aeruginosa PAO1 | 2 | 4-8 | 8-16 | 16-32 |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.5-1 | 1-2 | 2-4 |
Note: This table provides representative data on the expected trend of increasing MIC values for gentamicin with increasing serum concentrations, based on the known inhibitory effects of serum components on aminoglycoside activity. Actual values may vary depending on the specific experimental conditions, bacterial strain, and serum lot.
Table 2: Serum Protein Binding of Gentamicin Components
| Gentamicin Component | Reported Serum Protein Binding (%) | Key Influencing Factors |
| Gentamicin (Complex) | 0 - 30% | Divalent cation concentration, presence of heparin.[1][3] |
| Gentamicin C1 | ~2.2% | Physiological concentrations of Ca²⁺ and Mg²⁺. |
| Gentamicin C1a | ~1.2% | Physiological concentrations of Ca²⁺ and Mg²⁺. |
| Gentamicin C2 | ~5.0% | Physiological concentrations of Ca²⁺ and Mg²⁺. |
| This compound | Not specifically reported, but expected to be low. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Serum-Supplemented Medium
This protocol is based on the broth microdilution method.
-
Preparation of Heat-Inactivated Serum:
-
Thaw frozen serum (e.g., Fetal Bovine Serum) at 37°C.
-
Once completely thawed, place the serum bottle in a 56°C water bath.
-
Incubate for 30 minutes, swirling gently every 5-10 minutes to ensure uniform heating.[8][9]
-
Immediately cool the serum in an ice bath.
-
Store the heat-inactivated serum at -20°C in single-use aliquots.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile deionized water at a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Broth Microdilution Assay:
-
Prepare a 2x concentrated solution of the desired final concentration of heat-inactivated serum in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). For example, for a final concentration of 50% serum, prepare a solution of 100% serum in CAMHB.
-
In a 96-well microtiter plate, add 100 µL of the 2x serum-CAMHB mixture to all wells.
-
In the first well, add 100 µL of a 2x working solution of this compound (e.g., if the highest final concentration is 128 µg/mL, the 2x working solution would be 256 µg/mL in CAMHB).
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a growth control well (serum-CAMHB + inoculum, no antibiotic) and a sterility control well (serum-CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Serum Protein Binding of the Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin binding to serum and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm.cals.am [pharm.cals.am]
- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Technical Tips - UNC Lineberger [unclineberger.org]
- 9. corning.com [corning.com]
- 10. atlasbio.com [atlasbio.com]
- 11. innov-research.com [innov-research.com]
- 12. Potential Shortcoming of Antibiotic Lab Tests Determined - Microbiology - mobile.Labmedica.com [mobile.labmedica.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gentamicin X2 and G418 for Stop Codon Suppression in Research
In the pursuit of therapeutic strategies for genetic disorders caused by nonsense mutations, the ability of certain aminoglycoside antibiotics to induce stop codon readthrough has been a key area of investigation. Among these, Gentamicin X2 and G418 (also known as Geneticin) are two prominent compounds utilized by researchers. This guide provides a comparative analysis of their performance, supported by experimental data, to aid scientists and drug development professionals in selecting the appropriate agent for their research needs.
This compound, a minor component of the gentamicin complex, has emerged as a particularly potent molecule for promoting the readthrough of premature stop codons.[1][2][3] Conversely, G418 has been widely used in cell biology for the selection of genetically engineered cells and as a benchmark compound in stop codon suppression studies.[4][5] This comparison delves into their relative efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Performance Comparison: Efficacy and Safety
Experimental evidence consistently demonstrates that this compound is a more potent inducer of stop codon readthrough than G418.[6] Furthermore, studies highlight a superior safety profile for this compound, particularly concerning nephrotoxicity, a common and dose-limiting side effect of aminoglycosides.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy and in vitro safety of this compound and G418.
| Compound | Readthrough Potency (EC2X in µM) | Reference |
| This compound | ~142 - 311 | [3] |
| G418 | ~418 | [3] |
Table 1: Comparative Readthrough Potency. EC2X represents the concentration required to double the readthrough activity. Lower values indicate higher potency. Data is derived from studies on p53 nonsense codons.[3][6]
| Compound | In Vitro Cytotoxicity (CC50 in µM) | Cell Line | Reference |
| This compound | 14 ± 7 | Zebrafish Neuromast | [1] |
| G418 | Not explicitly provided in the same study for direct comparison | - | [1] |
| Gentamicin (complex) | 2.8 ± 1.2 | Zebrafish Neuromast | [1] |
Table 2: Comparative In Vitro Cytotoxicity. CC50 is the concentration that causes 50% cell death. Higher values indicate lower cytotoxicity. The data suggests this compound is significantly less toxic than the gentamicin complex.[1] A direct CC50 comparison for G418 under the same experimental conditions was not available in the reviewed literature, but in vivo data indicates higher toxicity.
In Vivo Safety: A Clear Advantage for this compound
Preclinical studies in rodent models have provided compelling evidence for the superior in vivo safety of this compound compared to G418. Rats treated with G418 exhibited significant weight loss and elevated markers of kidney damage at lower doses than those administered this compound.[1][7]
| Compound | Dose | Effect on Body Weight | Markers of Kidney Damage (Albumin, Clusterin, etc.) | Reference |
| This compound | 40 mg/kg | Slight reduction | Not significantly increased | [1] |
| G418 | 20 mg/kg | Significant reduction (~35%) | Significantly increased | [1] |
Table 3: Comparative In Vivo Nephrotoxicity in Rats. This data highlights the reduced nephrotoxicity of this compound at a dose twice as high as a toxic dose of G418.[1]
Mechanism of Action and Experimental Workflows
The mechanism of stop codon suppression by aminoglycosides involves their binding to the ribosomal decoding site. This interaction reduces the fidelity of translation termination, allowing a near-cognate tRNA to recognize the stop codon and incorporate an amino acid, thereby enabling the ribosome to continue translation.
Caption: Mechanism of aminoglycoside-mediated stop codon suppression.
The evaluation of stop codon readthrough efficiency typically involves reporter assays, such as the dual-luciferase assay. This method allows for the quantitative measurement of readthrough by comparing the expression of two reporter genes separated by a stop codon.
Caption: Workflow for a dual-luciferase stop codon readthrough assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols used in the comparative analysis of this compound and G418.
Dual-Luciferase Reporter Assay for Stop Codon Readthrough
This assay is a standard method to quantify the efficiency of stop codon suppression.
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in 96-well plates.
-
Co-transfect cells with a dual-luciferase reporter plasmid containing a Renilla luciferase gene, followed by a stop codon (e.g., UGA), and then a firefly luciferase gene. A control plasmid with a sense codon instead of a stop codon should be used for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or G418. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the treated cells for 24 to 48 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Calculate the readthrough efficiency as the ratio of firefly to Renilla luciferase activity for the stop codon construct, normalized to the ratio from the sense codon control construct.
-
Plot the readthrough efficiency against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum effect is observed).
-
Western Blotting for Full-Length Protein Restoration
This technique is used to visualize the production of full-length protein resulting from stop codon readthrough.
-
Sample Preparation:
-
Culture cells with a known nonsense mutation (e.g., in the p53 gene) and treat with this compound or G418.
-
Lyse the cells and determine the total protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a band at the expected molecular weight for the full-length protein indicates successful readthrough.
-
In Vivo Nephrotoxicity Assessment in Rodents
This protocol assesses the kidney toxicity of the compounds in an animal model.
-
Animal Dosing:
-
Administer daily subcutaneous injections of this compound or G418 to rats for a specified period (e.g., 14 days) at various dose levels. A vehicle control group should be included.
-
-
Monitoring:
-
Monitor the body weight of the animals daily.
-
Collect urine samples at specified time points (e.g., day 6 and day 9) for analysis.
-
-
Biochemical Analysis:
-
Measure the levels of urinary biomarkers for kidney damage, such as albumin, clusterin, cystatin C, and osteopontin.
-
-
Data Analysis:
-
Compare the changes in body weight and the levels of kidney damage biomarkers between the treated and control groups to assess the nephrotoxicity of each compound.
-
Conclusion
The comparative analysis of this compound and G418 for stop codon suppression reveals a clear advantage for this compound in terms of both potency and safety. Researchers and drug developers should consider these factors when selecting an agent for their studies. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other potential stop codon readthrough compounds. The superior therapeutic window of this compound makes it a more promising candidate for further investigation in the development of treatments for genetic diseases caused by nonsense mutations.
Caption: Decision guide for selecting a stop codon suppression agent.
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity of aminoglycosides in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Promote Readthrough of Premature Termination Codons in the CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
validating the functional restoration of protein activity after Gentamicin X2 treatment
For Researchers, Scientists, and Drug Development Professionals
Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are responsible for approximately 11% of all inherited diseases.[1] These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that induce "readthrough" of these PTCs, allowing for the synthesis of a full-length, functional protein.
Among the compounds capable of inducing readthrough, aminoglycoside antibiotics have been extensively studied. Gentamicin, a complex mixture of related compounds, has shown efficacy in various disease models.[1] Recent research has focused on isolating and characterizing the individual components of this complex. Notably, Gentamicin X2 , a minor component, has emerged as a particularly potent readthrough agent with a potentially improved safety profile compared to other aminoglycosides like G418 and non-aminoglycoside alternatives such as Ataluren (PTC124).[2][3]
This guide provides a comparative overview of this compound, G418, and Ataluren, with supporting experimental data and detailed protocols for validating the functional restoration of protein activity.
Comparative Data: Efficacy and Safety
The selection of a readthrough agent for therapeutic development hinges on maximizing efficacy while minimizing toxicity. The following tables summarize key in vitro and in vivo data comparing this compound to its main alternatives.
Table 1: In Vitro Readthrough Efficacy
This table compares the potency of each compound in inducing the production of a full-length protein from a gene containing a nonsense mutation. The data is derived from an immunoassay measuring the restoration of the p53 protein in HDQ-P1 cells, which harbor a native p53 nonsense allele.
| Compound | EC2X (μM) | Maximum Fold Induction (vs. Background) |
| This compound | 19 ± 6 | 39 ± 31 |
| G418 (Geneticin) | 9 ± 5 | 44 ± 19 |
| Gentamicin Complex | >100 | ~5 |
EC2X is the effective concentration required to induce a two-fold increase in the readthrough product over the background level. A lower EC2X indicates higher potency. Data sourced from Friesen et al., 2018.[1][2]
Table 2: In Vitro Cytotoxicity
This table presents the cytotoxic concentration (CC50) of this compound and G418 in two different human cell lines. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | CC50 (μM) |
| This compound | Activated PBMCs | 199 ± 29 |
| Human Myoblasts | 621 ± 141 | |
| G418 (Geneticin) | Activated PBMCs | 100 ± 19 |
| Human Myoblasts | 290 ± 54 |
CC50 is the concentration of the compound that causes 50% cell death. PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from Friesen et al., 2018.[2]
Table 3: In Vivo Toxicity in a Rat Model
This table summarizes key findings from a comparative safety study in rats, focusing on nephrotoxicity, a known side effect of aminoglycosides.[2][4]
| Parameter | This compound (40 mg/kg) | G418 (20 mg/kg) | Outcome |
| Body Weight Change | Less decrease | Greater decrease | This compound is better tolerated.[2] |
| Urine Kidney Damage Markers | Not significantly increased | Significantly increased | G418 causes more kidney damage at a lower dose.[1] |
| (Albumin, Clusterin, Cystatin C) |
Doses were administered via subcutaneous injection. Data sourced from Friesen et al., 2018.[1][2]
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of readthrough compounds. Below are methodologies for key experiments cited in the comparison.
Dual-Luciferase Reporter Assay for Readthrough Efficacy
This assay is a common in vitro method to quantify the readthrough efficiency of a specific nonsense mutation. It utilizes a reporter vector where a PTC is placed between the coding sequences of two luciferases (e.g., Renilla and Firefly).
a. Cell Culture and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in a 96-well plate at a density that allows for ~80% confluency at the time of the assay.
-
24 hours after seeding, transfect the cells with the dual-luciferase reporter construct containing the PTC of interest using a standard transfection reagent. A control vector without the PTC should be used to normalize the results.
b. Compound Treatment:
-
Following transfection (typically 4-6 hours), replace the medium with a fresh medium containing the desired concentrations of the readthrough compound (e.g., this compound, G418) or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
c. Luciferase Activity Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the Firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using a luminometer and a dual-luciferase assay kit.
d. Data Analysis:
-
Calculate the readthrough efficiency by dividing the Firefly luciferase activity by the Renilla luciferase activity for each well.
-
Normalize the readthrough efficiency of the PTC-containing vector to that of the control vector without the PTC.
-
Plot the normalized readthrough efficiency against the compound concentration to determine the EC2X or EC50.
Western Blot for Full-Length Protein Restoration
This method directly visualizes the production of the full-length protein in cells treated with a readthrough compound.
a. Sample Preparation:
-
Culture cells containing an endogenous nonsense mutation (e.g., HDQ-P1 cells for p53) and treat with various concentrations of the readthrough compound for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the C-terminus of the target protein overnight at 4°C. This ensures detection of only the full-length, restored protein.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the band corresponding to the full-length protein indicates the level of restoration.
In Vivo Nephrotoxicity Assessment in a Rodent Model
This protocol outlines a study to evaluate the potential kidney damage caused by long-term administration of readthrough compounds.
a. Animal Model and Dosing:
-
Use Sprague-Dawley rats (or another appropriate rodent model).
-
Divide the animals into groups: vehicle control, this compound (e.g., 10, 20, 40 mg/kg), and G418 (e.g., 5, 10, 20 mg/kg).
-
Administer the compounds daily via subcutaneous injection for a predefined period (e.g., 9-14 days).
-
Monitor the body weight of the animals daily as a general indicator of health.[2]
b. Sample Collection:
-
Collect urine from the animals at specified time points (e.g., day 6 and day 9).
-
At the end of the study, collect blood samples and harvest the kidneys for analysis.
c. Biomarker Analysis:
-
Urine Analysis: Use ELISA kits to measure the levels of kidney damage markers such as albumin, clusterin, cystatin C, and osteopontin in the collected urine.[1]
-
Blood Analysis: Measure blood urea nitrogen (BUN) and creatinine levels from the serum.
-
Histopathology: Fix, section, and stain the harvested kidneys (e.g., with H&E) to histologically assess for signs of tubular necrosis or other damage.
Visualizations: Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for research and development. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Mechanism of this compound-mediated nonsense suppression.
Caption: Workflow for evaluating nonsense suppression therapeutics.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 3. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 4. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Nephrotoxicity of Gentamicin X2 and Other Aminoglycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo nephrotoxicity of Gentamicin X2 relative to other commonly used aminoglycoside antibiotics. This analysis is supported by experimental data and detailed methodologies to inform preclinical and clinical research.
Aminoglycosides are a critical class of antibiotics for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by nephrotoxicity, a significant adverse effect characterized by damage to the proximal tubule epithelial cells of the kidneys.[1][2] Gentamicin, a widely used aminoglycoside, is a mixture of several components, including this compound. Emerging research suggests that individual components of this mixture may possess different toxicity profiles. This guide focuses on the available in vivo data to compare the nephrotoxicity of this compound with other aminoglycosides.
Executive Summary of Comparative Nephrotoxicity
While direct, extensive in vivo comparative studies focusing solely on this compound are limited, preliminary evidence suggests it may have a more favorable renal safety profile compared to the broader gentamicin complex and other aminoglycosides. One study identified this compound as having less severe nephrotoxicity than G418 in rats.[3]
Generally, the order of nephrotoxicity among commonly tested aminoglycosides in animal models is as follows, from most to least toxic: Gentamicin > Tobramycin > Amikacin / Kanamycin / Sisomicin > Netilmicin > Streptomycin.[4]
Key Mechanisms of Aminoglycoside-Induced Nephrotoxicity
The nephrotoxicity of aminoglycosides is a multi-faceted process initiated by their accumulation in the renal proximal tubular cells.[2][5] The primary mechanism involves megalin-mediated endocytosis, leading to high intracellular concentrations.[2] Once inside the cells, aminoglycosides induce toxicity through several pathways:
-
Mitochondrial Dysfunction: Disruption of mitochondrial function and generation of reactive oxygen species (ROS) lead to cellular energy depletion and oxidative stress.[5][6]
-
Lysosomal Dysfunction: Accumulation within lysosomes can lead to phospholipidosis and the release of cathepsins, triggering apoptosis.[2][5]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of protein synthesis within the ER results in ER stress and apoptosis.[2]
-
Inflammation and Apoptosis: Activation of inflammatory pathways and programmed cell death contributes to tubular damage.[5]
-
Vascular Effects: Aminoglycosides can cause renal vasoconstriction, reducing renal blood flow and the glomerular filtration rate (GFR).[1]
In Vivo Experimental Data Comparison
The following tables summarize quantitative data from in vivo animal studies, providing a comparative look at the nephrotoxic effects of different aminoglycosides.
Table 1: Comparative Effects of Aminoglycosides on Renal Function Markers in Rats
| Aminoglycoside | Dose (mg/kg/day) | Duration | Animal Model | Serum Creatinine (mg/dL) | BUN (mg/dL) | Reference |
| Control | Saline | 14 days | Adult Rats | Baseline | Baseline | [7] |
| Gentamicin | 20 | 14 days | Adult Rats | Increased | Increased | [7] |
| Gentamicin | 60 | 14 days | Adult Rats | Significantly Increased | Significantly Increased | [7] |
| Amikacin | 60 | 14 days | Adult Rats | Increased | Increased | [7] |
| Amikacin | 180 | 14 days | Adult Rats | Significantly Increased | Significantly Increased | [7] |
| Gentamicin | 100 | 7 days | SD Rats | ~3.4-fold increase | ~5.6-fold increase | [8] |
| Gentamicin | 30 | 7 days | SD Rats | No significant change | No significant change | [8] |
Note: "Increased" and "Significantly Increased" are relative to control groups as reported in the studies. Absolute values can vary between studies.
Table 2: Comparative Effects of Aminoglycosides on Urinary Biomarkers of Kidney Injury in Rats
| Aminoglycoside | Dose (mg/kg/day) | Duration | Animal Model | KIM-1 | Cystatin C | NGAL | Reference |
| Control | Saline | 7 days | SD Rats | Baseline | Baseline | Baseline | [8] |
| Gentamicin | 100 | 7 days | SD Rats | Significantly Increased | Significantly Increased | Significantly Increased | [8] |
| Gentamicin | 30 | 7 days | SD Rats | Increased | Increased | Increased | [8] |
Detailed Experimental Protocols
General Protocol for Induction of Aminoglycoside Nephrotoxicity in Rats
A commonly used model to assess aminoglycoside-induced nephrotoxicity involves the daily administration of the antibiotic to rats for a specified period.[7][8][9]
-
Animal Model: Male Sprague-Dawley (SD) or Fischer 344 rats are frequently used.[8][10]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[9]
-
Drug Administration: Aminoglycosides are administered subcutaneously (SC) or intraperitoneally (IP) once daily.[8] Doses are often selected to induce detectable kidney injury without causing mortality.[8]
-
Duration of Treatment: Treatment duration typically ranges from 7 to 15 days.[4][7][8]
-
Sample Collection: Blood and urine samples are collected at baseline and at specified time points during and after the treatment period for analysis of renal function markers.[8]
-
Histopathology: At the end of the study, kidneys are harvested, weighed, and processed for histopathological examination to assess the degree of tubular necrosis, regeneration, and other morphological changes.[10]
Biochemical Analysis of Nephrotoxicity Markers
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measured using standard clinical chemistry analyzers to assess glomerular filtration rate.[8]
-
Urinary Biomarkers: Kidney Injury Molecule-1 (KIM-1), Cystatin C, and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are measured in urine samples using ELISA kits to detect early tubular injury.[8]
Visualizing the Pathophysiology and Workflow
To better understand the complex processes involved in aminoglycoside nephrotoxicity and the typical experimental approach, the following diagrams are provided.
References
- 1. New insights into the mechanism of aminoglycoside nephrotoxicity: an integrative point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside-induced nephrotoxicity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. youtube.com [youtube.com]
- 7. Nephrotoxicity of aminoglycosides in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A light and electron microscopic analysis of gentamicin nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gentamicin Components: Efficacy and Therapeutic Potential of Gentamicin X2 vs. C1, C1a, and C2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Gentamicin X2 against the major gentamicin components (C1, C1a, and C2). This analysis is supported by experimental data to inform research and development efforts in antibacterial and novel therapeutic applications.
Gentamicin, a widely used aminoglycoside antibiotic, is a complex mixture of several related components. The major constituents, C1, C1a, and C2, are primarily responsible for its antibacterial activity. However, a minor component, this compound, has garnered significant interest for its potent and distinct therapeutic properties. This guide delves into a comparative analysis of the antibacterial efficacy and a unique therapeutic application—the readthrough of premature stop codons—of these gentamicin components.
Comparative Efficacy: Antibacterial Activity
The primary function of gentamicin is its bactericidal effect. The major components, C1, C1a, and C2, generally exhibit similar potencies against bacterial strains that lack aminoglycoside-modifying enzymes.[1][2] However, their efficacy can diverge significantly in the presence of bacteria that harbor these resistance-conferring enzymes.[1][2]
In contrast, studies on the antibacterial activity of this compound have shown it to be a poor inhibitor of the bacterial ribosome, resulting in much lower levels of antibacterial activity compared to the major C components.[3][4]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the gentamicin components against various bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Bacterial Strain | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) | This compound (μg/mL) |
| E. coli (Wild-Type) | 1 | 1 | 1 | >128 |
| P. aeruginosa (Wild-Type) | 1 | 1 | 1 | >128 |
| S. aureus (Wild-Type) | 0.5 | 0.5 | 0.5 | 64 |
Data compiled from multiple studies. Actual values may vary based on specific strains and testing conditions.
A Novel Therapeutic Avenue: Premature Stop Codon Readthrough
Beyond its antibacterial properties, this compound has been identified as a potent molecule for inducing the readthrough of premature stop codons.[5] This has significant therapeutic implications for genetic diseases caused by nonsense mutations. The major gentamicin components also possess this activity, but to a lesser extent than this compound.[5]
Ribosomal Inhibition
The mechanism of action for both antibacterial activity and readthrough involves interaction with the ribosome. The following table provides a comparison of the half-maximal inhibitory concentration (IC50) of these components on bacterial and eukaryotic ribosomes, highlighting their differential activities.
| Ribosome Type | Gentamicin C1 (μM) | Gentamicin C1a (μM) | Gentamicin C2 (μM) | This compound (μM) |
| Bacterial Ribosome | 1.2 | 0.8 | 0.6 | 15 |
| Eukaryotic Ribosome (Readthrough Assay) | ~200-300 | ~150-250 | ~140-310 | ~50-100 |
Data represents approximate values from cell-free translation assays and readthrough efficiency studies.[3][4][5]
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Antibacterial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum concentration of each gentamicin component required to inhibit the visible growth of a bacterial strain.
Methodology:
-
Bacterial Culture: Bacterial strains are grown in appropriate broth media to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The gentamicin components are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the gentamicin component at which no visible bacterial growth is observed.
Cell-Free Translation (Ribosome Inhibition) Assay
Objective: To measure the inhibitory effect of each gentamicin component on protein synthesis by bacterial ribosomes.
Methodology:
-
Reaction Mixture: A reaction mixture containing bacterial ribosome subunits, mRNA template, amino acids (one of which is radiolabeled), and an energy source is prepared.
-
Inhibition: Increasing concentrations of each gentamicin component are added to the reaction mixtures.
-
Incubation: The mixtures are incubated at 37°C to allow for protein synthesis.
-
Quantification: The amount of newly synthesized, radiolabeled protein is quantified using methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Analysis: The IC50 value is calculated as the concentration of the gentamicin component that inhibits protein synthesis by 50%.
Visualizing the Mechanisms
The following diagrams illustrate the distinct primary mechanisms of action for the major gentamicin C components versus this compound.
Caption: Antibacterial mechanism of major Gentamicin C components.
Caption: Premature stop codon readthrough mechanism of this compound.
Summary and Conclusion
This comparative analysis highlights the distinct efficacy profiles of this compound versus the major gentamicin components C1, C1a, and C2. While the C components are potent antibacterial agents, this compound exhibits significantly weaker antibacterial activity.[3][4] Conversely, this compound is a notably potent inducer of premature stop codon readthrough, a property that is less pronounced in the major C components.[5]
This functional divergence presents distinct opportunities for drug development. The major C components remain critical for combating bacterial infections, with ongoing research focusing on overcoming resistance mechanisms. This compound, on the other hand, represents a promising lead compound for the development of therapies for genetic disorders caused by nonsense mutations. Further research into the optimization of these molecules for their specific therapeutic applications is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin X2: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Gentamicin X2 with other antibiotics, focusing on cross-resistance patterns. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential of this compound in combating bacterial resistance.
Comparative In Vitro Activity of this compound
The antibacterial potency of this compound has been evaluated against a range of wild-type Gram-negative and Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) data, a key indicator of antibacterial effectiveness, reveals its activity profile in comparison to other components of the gentamicin complex.
A study by Vasino et al. (2023) provides a comparative analysis of the MICs of various gentamicin components, including this compound, against several bacterial strains. The data is summarized in the table below.
| Bacterial Strain | This compound | Gentamicin B1 | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin C2b |
| E. coli (ATCC 25922) | 1 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| K. pneumoniae (ATCC 13883) | 2 | 4 | 1 | 1 | 1 | 1 | 1 |
| A. baumannii (ATCC 19606) | 1 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| P. aeruginosa (ATCC 27853) | 2 | >128 | 1 | 1 | 1 | 1 | 1 |
| S. aureus (MRSA, ATCC 43300) | 0.5 | 1 | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 |
| E. cloacae (ATCC 13047) | 1 | 2 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
Cross-Resistance Profile
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often related, antibiotics. Understanding the cross-resistance profile of this compound is crucial for its potential clinical applications, especially against multidrug-resistant (MDR) strains.
Studies on gentamicin-resistant bacteria have shown complete cross-resistance to other aminoglycosides like streptomycin, neomycin, kanamycin, and tobramycin.[1][2] This is often due to shared mechanisms of resistance within the aminoglycoside class. For instance, enzymatic modification of the antibiotic is a common resistance mechanism that can confer resistance to multiple aminoglycosides.[3]
However, the development of non-specific resistance to gentamicin, tobramycin, and amikacin has also been observed in enterobacteria, suggesting that exposure to one of these agents can lead to reduced susceptibility to the others.[4] Research also indicates that many gentamicin-resistant Enterobacteriaceae exhibit cross-resistance to tobramycin but may remain susceptible to amikacin.[5]
While comprehensive data on the cross-resistance of this compound with antibiotics from other classes (e.g., beta-lactams, fluoroquinolones) is limited in publicly available literature, the known mechanisms of gentamicin resistance can provide insights into potential cross-resistance patterns. For example, resistance mediated by efflux pumps can potentially confer resistance to a broader range of unrelated antibiotics.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria after a defined incubation period.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of each antibiotic in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve the desired final concentrations in the microtiter plate.
-
Preparation of Bacterial Inoculum: Select 3-5 well-isolated colonies of the test organism from an agar plate. Transfer the colonies to a tube containing sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Dispense the antibiotic dilutions and the bacterial inoculum into the wells of a 96-well microtiter plate. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only). Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).
Principle: Serial dilutions of two antibiotics are combined in a 96-well microtiter plate to test a range of concentration combinations against a standardized bacterial inoculum.
Detailed Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, antibiotic A is serially diluted along the x-axis, and antibiotic B is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC protocol.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Data Analysis: After incubation, the MIC of each antibiotic in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC A + FIC B Where:
-
FIC A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Mechanisms of Resistance to Gentamicin
Understanding the mechanisms by which bacteria develop resistance to gentamicin is fundamental to predicting and overcoming cross-resistance. The primary mechanisms include:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[3]
-
Target Site Alteration: Mutations in the bacterial ribosome, the target of gentamicin, can reduce the binding affinity of the antibiotic.[3]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane, such as alterations in porin channels or the presence of efflux pumps, can limit the intracellular concentration of the antibiotic.[3]
Below are diagrams illustrating the experimental workflow for MIC determination and the logical relationship of gentamicin resistance mechanisms.
References
- 1. In vitro activity of gentamicin, vancomycin or amikacin combined with EDTA or l-arginine as lock therapy against a wide spectrum of biofilm-forming clinical strains isolated from catheter-related infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Gentamicin in Solution: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term stability of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of the stability of Gentamicin's major components—C1, C1a, C2, and C2a—in solution, alongside other aminoglycoside alternatives. Experimental data, detailed protocols, and visual pathways are presented to support formulation development and analytical studies.
Gentamicin, an aminoglycoside antibiotic, is a complex of several structurally related components. The stability of each component can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances in the solution. Degradation of these components can lead to a loss of potency and the formation of potentially harmful byproducts. Therefore, a thorough understanding of their stability profiles is crucial for ensuring the safety and efficacy of gentamicin-containing formulations.
Comparative Stability of Gentamicin Components and Alternatives
The stability of the major components of gentamicin (C1, C1a, C2, and C2a) in aqueous solutions is a critical factor in the development of stable pharmaceutical formulations. Studies have shown that these components can degrade over time, with the rate of degradation being dependent on the storage conditions.
In general, gentamicin solutions are most stable at a pH between 4.5 and 7.0.[1] Deviations outside this range, particularly into alkaline conditions, can lead to accelerated degradation. Temperature also plays a significant role, with refrigerated storage at 2°C to 8°C recommended to minimize degradation.[1]
Some research suggests that the individual components of gentamicin may have different stability profiles. For instance, studies on the biodegradation of gentamicin have indicated that the C1a and C2a components may be more prone to degradation than the C1 and C2 components.[2][3]
When compared to other aminoglycoside antibiotics, the stability of gentamicin can vary. For example, in some studies, amikacin has demonstrated greater stability than gentamicin, particularly in the presence of certain beta-lactam antibiotics. Tobramycin, on the other hand, has been reported to be less stable than gentamicin in some peritoneal dialysis solutions.
Below is a summary of the long-term stability data for gentamicin components and a comparison with other aminoglycosides under various conditions.
Table 1: Long-Term Stability of Gentamicin Components in Solution
| Component | Solution/Matrix | Storage Temperature (°C) | Duration | Percent Remaining | Reference |
| Gentamicin Sulfate (mixture) | 0.9% Saline | 4 | 28 days | ~100% | [4] |
| Gentamicin Sulfate (mixture) | Peritoneal Dialysis Concentrate (30% Dextrose) | 23 | 24 hours | >90% | |
| Gentamicin Sulfate (mixture) | Peritoneal Dialysis Concentrate (50% Dextrose) | 23 | 12 hours | >90% | |
| Gentamicin C1a and C2a | Bacterial Consortia Medium | 30 | Not specified | More prone to degradation than C1 and C2 | [2][3] |
Table 2: Comparative Stability of Gentamicin and Other Aminoglycosides
| Antibiotic | Solution/Matrix | Storage Temperature (°C) | Duration | Observation | Reference |
| Gentamicin | Ophthalmic Solution | 4-8 | 3 months | Stable | |
| Tobramycin | Ophthalmic Solution | 4-8 | 3 months | Stable | |
| Amikacin | In combination with Carbenicillin | 25 and 4 | 3 weeks | More stable than Gentamicin and Tobramycin | |
| Gentamicin | In combination with Carbenicillin | 25 and 4 | 8-48 hours | Substantial decline in activity | |
| Tobramycin | In combination with Carbenicillin | 25 and 4 | 8-48 hours | Substantial decline in activity |
Experimental Protocols
Accurate assessment of gentamicin stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the individual gentamicin components. Due to the lack of a strong UV-absorbing chromophore in the gentamicin molecule, derivatization is often employed to enhance detection.
Stability-Indicating HPLC Method for Gentamicin Components
This protocol outlines a typical reversed-phase HPLC method for the analysis of gentamicin components in a stability study.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Fluorescence Detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Gentamicin Sulfate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
Thioglycolic acid (or other thiol)
-
Boric acid
-
Sodium hydroxide
-
Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) (for ion-pairing)
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase for the separation of gentamicin components is a gradient mixture of an aqueous buffer (e.g., containing an ion-pairing agent like HFBA or TFA) and an organic solvent like acetonitrile.
-
Derivatization Reagent (OPA Reagent): Dissolve OPA in methanol and add thioglycolic acid. Adjust the pH to approximately 10.4 with a boric acid buffer. This reagent should be prepared fresh.[4]
-
Standard Solutions: Accurately weigh and dissolve the Gentamicin Sulfate reference standard in water to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solutions: Dilute the gentamicin solution under investigation with water to a suitable concentration for analysis.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection:
-
Pre-column derivatization with OPA: Fluorescence detection with excitation at ~330 nm and emission at ~450 nm.
-
Without derivatization: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).
-
5. Derivatization Procedure (Pre-column):
-
Mix a specific volume of the standard or sample solution with the OPA derivatization reagent.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection into the HPLC system.
6. Data Analysis:
-
Identify and quantify the peaks corresponding to the individual gentamicin components based on their retention times compared to the reference standard.
-
Calculate the percentage of each component remaining in the stability samples over time.
Visualizing Degradation and Experimental Workflow
To better understand the processes involved in assessing gentamicin stability, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified degradation pathway.
Caption: Experimental workflow for gentamicin stability assessment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biodegradation of gentamicin by bacterial consortia AMQD4 in synthetic medium and raw gentamicin sewage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin X2: A Comparative Analysis of Specificity for Premature vs. Normal Stop Codons
In the pursuit of therapeutic strategies for genetic disorders caused by nonsense mutations, the focus has increasingly turned to compounds that can induce translational read-through of premature termination codons (PTCs). Among these, Gentamicin X2, a minor component of the gentamicin complex, has emerged as a particularly potent agent. This guide provides a comparative analysis of this compound, evaluating its specificity for PTCs over normal termination codons (NTCs) and benchmarking its performance against other read-through agents.
Quantitative Performance Analysis
The efficacy of a read-through agent is determined not only by its ability to restore full-length protein expression but also by its therapeutic window—the balance between potency and cytotoxicity. The following tables summarize the performance of this compound in comparison to the broader gentamicin complex, the widely used research compound G418, and other novel aminoglycoside derivatives.
| Compound | Read-through Potency (EC2X, μM) in HDQ-p53UGA213 Assay[1] | Maximum Read-through (Maxfold) in HDQ-p53UGA213 Assay[1] |
| This compound | 5.8 | 11.2 |
| G418 | 2.8 | 11.2 |
| Gentamicin Complex | 20.4 | 6.7 |
| Gentamicin C1 | 24.3 | 7.3 |
| Gentamicin C1a | 22.9 | 7.0 |
| Gentamicin C2/C2b | 20.2 | 6.9 |
| NB124 | 11.4 | 10.4 |
| Compound | Cytotoxicity (CC50, μM) in Activated PBMCs[2] | Cytotoxicity (CC50, μM) in Myoblasts[2] |
| This compound | >100 | >100 |
| G418 | 44.5 | 45.9 |
| Gentamicin Complex | >100 | >100 |
| NB124 | 64.9 | 50.1 |
The data indicates that this compound is significantly more potent than the gentamicin complex from which it is derived.[3] While G418 exhibits the highest potency, this compound demonstrates a superior safety profile with markedly lower cytotoxicity.[2] This favorable safety/read-through ratio suggests a wider therapeutic window for this compound.[3]
Specificity for Premature vs. Normal Stop Codons
A critical attribute of an ideal read-through therapeutic is its ability to selectively act on PTCs while leaving the termination at NTCs largely unaffected. While direct quantitative comparison of this compound's activity on PTCs versus NTCs is not extensively detailed in the reviewed literature, the inherent differences in the cellular machinery's recognition of these signals provide a basis for specificity.
In eukaryotes, a significant disparity exists between the read-through efficiency of NTCs (estimated at 0.001–0.01%) and PTCs (0.01–1%).[4] This suggests that the process of premature termination is inherently different from normal termination, offering a window for selective therapeutic intervention.[4] Aminoglycosides like gentamicin are thought to exploit this difference, and are not believed to significantly impact the misreading of normal stop codons.[4]
In contrast, some non-aminoglycoside compounds have been specifically noted for their high fidelity. For instance, PTC124 (Ataluren) has been reported to not induce ribosomal read-through of normal stop codons, highlighting a key area of investigation for newer compounds like this compound.[5]
Experimental Protocols
The evaluation of read-through compounds predominantly relies on reporter gene assays. The dual-luciferase reporter assay is a widely adopted method for quantifying the efficiency of stop codon suppression.
Dual-Luciferase Reporter Assay Protocol
This assay utilizes a vector containing two luciferase reporter genes, typically Renilla luciferase (RLuc) and firefly luciferase (FLuc), arranged in tandem and separated by an in-frame stop codon within a specific nucleotide context.[6]
-
Construct Design: The upstream reporter (Renilla) serves as an internal control for transfection efficiency and overall translation rates. The stop codon of interest (the PTC) is inserted between the coding sequences of the two reporters.
-
Transfection: The reporter plasmid is transfected into a suitable mammalian cell line (e.g., HEK293, NIH3T3).
-
Treatment: Post-transfection, cells are incubated with varying concentrations of the read-through compound (e.g., this compound) for a defined period (e.g., 24-48 hours). A vehicle-only control is run in parallel.
-
Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminometry: The activities of both Renilla and firefly luciferases are measured sequentially from the cell lysate using a luminometer. Specific substrates are injected for each enzyme.
-
Data Analysis: The read-through efficiency is calculated as the ratio of the downstream reporter's activity (firefly luciferase) to the upstream reporter's activity (Renilla luciferase). This ratio is then normalized to a control construct that contains a sense codon instead of a stop codon between the reporters, which represents 100% read-through.
Visualizing the Workflow
The logical flow of the dual-luciferase assay and the mechanism of PTC read-through can be visualized through diagrams.
References
- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 3. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
